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  • Product: 3-Hydroxy-8-methylquinolin-2(1H)-one
  • CAS: 861580-69-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Hydroxy-8-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 3-Hydroxy-8-methylquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 3-Hydroxy-8-methylquinolin-2(1H)-one. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at the 3-position and a methyl group at the 8-position is anticipated to modulate the molecule's physicochemical properties and biological activity. This document consolidates available information on related structures to infer the characteristics of the title compound, outlines a plausible synthetic approach, and discusses potential avenues for future research and drug development applications.

Introduction: The Quinolin-2(1H)-one Core in Drug Discovery

The quinolin-2(1H)-one, or carbostyril, framework is a bicyclic heterocyclic system that has garnered significant attention in the pharmaceutical sciences. Its rigid structure and ability to participate in various intermolecular interactions make it an ideal scaffold for the design of therapeutic agents. Derivatives of quinolin-2(1H)-one have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The biological profile of these compounds is highly dependent on the nature and position of substituents on the quinoline ring.

The presence of a hydroxyl group, particularly at the 3-position, can significantly influence the molecule's acidity, hydrogen bonding capacity, and metal-chelating ability. This, in turn, can impact its interaction with biological targets. The methyl group at the 8-position, while seemingly a simple alkyl substituent, can affect the molecule's lipophilicity, metabolic stability, and overall conformation, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties.

This guide aims to provide a detailed, albeit partially inferred, profile of 3-Hydroxy-8-methylquinolin-2(1H)-one, leveraging the extensive knowledge base of its structural analogs to offer valuable insights for researchers in the field.

Physicochemical Properties

Structural and Molecular Data
PropertyPredicted Value
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
IUPAC Name 3-Hydroxy-8-methyl-1H-quinolin-2-one
CAS Number Not assigned
Predicted Physical Properties
PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white crystalline solidBased on the appearance of similar quinolinone derivatives.
Melting Point >200 °CThe parent compound, 3-Hydroxyquinolin-2(1H)-one, has a melting point of approximately 235 °C. The methyl group is unlikely to drastically alter this.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The quinolinone core imparts some polarity, but the overall structure is largely nonpolar. The hydroxyl group can participate in hydrogen bonding, slightly increasing water solubility compared to the unsubstituted carbostyril.
pKa Estimated to be around 8-9 for the 3-hydroxyl group.The enolic hydroxyl group in 3-hydroxy-2-quinolones is known to be acidic.

Synthesis and Characterization

A plausible and established method for the synthesis of the quinolinone core is the Conrad-Limpach synthesis or the Gould-Jacobs reaction .[3][4] For 3-Hydroxy-8-methylquinolin-2(1H)-one, a likely synthetic pathway would involve the cyclization of an appropriately substituted aniline with a malonic acid derivative.

Proposed Synthetic Pathway: Modified Conrad-Limpach Approach

A potential route to 3-Hydroxy-8-methylquinolin-2(1H)-one involves the reaction of o-toluidine with a specialized malonic ester, followed by thermal cyclization.

Synthetic_Pathway o_toluidine o-Toluidine intermediate Enamine Intermediate o_toluidine->intermediate malonic_ester Diethyl Malonate Derivative (e.g., Diethyl ethoxymethylenemalonate) malonic_ester->intermediate cyclization Thermal Cyclization (High Temperature) intermediate->cyclization product 3-Hydroxy-8-methylquinolin-2(1H)-one cyclization->product SAR cluster_0 3-Hydroxy-8-methylquinolin-2(1H)-one cluster_1 Potential Biological Effects Core Quinolinone Core (Planar, Aromatic) Activity Modulated Biological Activity Core->Activity OH 3-OH Group (H-bonding, Metal Chelation, Acidity) OH->Activity Me 8-Me Group (Lipophilicity, Steric Effects) Me->Activity PK Altered Pharmacokinetics Me->PK

Caption: Key structural features influencing the properties of 3-Hydroxy-8-methylquinolin-2(1H)-one.

  • The 3-Hydroxy Group: This is a key pharmacophore. It can act as a hydrogen bond donor and acceptor, and its ability to chelate metal ions is crucial for many of the observed biological activities of related compounds.

  • The 8-Methyl Group: This group is expected to increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes. It may also introduce steric effects that could influence its binding to target proteins, potentially leading to improved selectivity.

Future Research Directions

The lack of specific data on 3-Hydroxy-8-methylquinolin-2(1H)-one presents a clear opportunity for further research. Key areas for investigation include:

  • Definitive Synthesis and Characterization: The development and publication of a robust synthetic route and complete spectroscopic characterization are essential first steps.

  • Biological Screening: The compound should be screened against a panel of cancer cell lines, bacterial and fungal strains, and a variety of enzymes to identify its primary biological activities.

  • Mechanism of Action Studies: If significant biological activity is observed, further studies to elucidate the underlying mechanism of action will be crucial for its development as a therapeutic agent.

  • Derivative Synthesis and SAR Studies: The synthesis of a library of derivatives with modifications at various positions on the quinolinone ring will be necessary to establish a clear structure-activity relationship and to optimize the potency and selectivity of the lead compound.

Conclusion

3-Hydroxy-8-methylquinolin-2(1H)-one represents a promising, yet underexplored, molecule within the medicinally important class of quinolinones. Based on the extensive literature on related compounds, it is reasonable to predict that this compound will possess interesting biological properties, potentially in the areas of anticancer and antimicrobial chemotherapy. This technical guide, by consolidating the available knowledge and proposing a clear path for future research, aims to stimulate further investigation into this intriguing molecule and unlock its potential for the development of new therapeutic agents.

References

  • Benchchem. (n.d.). Diethyl 2-(2-toluidinomethylene)malonate | 19146-73-7.
  • Wikipedia. (2023). Conrad–Limpach synthesis. In Wikipedia.
  • Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 504-505).
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • Cox, F. E., & Jones, K. (2019). The Synthesis of Waltherione F and Its Analogues with Modifications at the 2‐ and 3‐Positions as Potential Antitrypanosomal Agents. ChemistrySelect, 4(29), 8493-8497.
  • Ahmad, M. R., Al-Bayati, R. I. H., & Hussein, F. A. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • D'hooghe, M., & De Kimpe, N. (2006). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc, 2006(12), 18-25.
  • Hradil, P., Hlaváč, J., Šoural, M., Hajdúch, M., Kolář, M., & Večeřová, R. (2009). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. Mini reviews in medicinal chemistry, 9(6), 696–702.
  • Benchchem. (n.d.). Discovery and history of 8-hydroxyquinoline's biological activity.
  • Al-Masoudi, N. A., & Al-Saaidi, A. A. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Molecules, 25(18), 4321.
  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2019). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules, 24(20), 3782.
  • da Silva, A. D., de Andrade, C. R., & de Souza, M. V. N. (2012). 3-HYDROXY-QUINOLIN-2(1H)-ONES, A USEFUL SCAFFOLD: SYNTHESIS AND BIOLOGICAL EVALUATION. Revista Virtual de Química, 4(5), 652-676.
  • Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. (2023). PMC.
  • Chuang, C.-P., Chen, Y.-L., & Lo, Y.-K. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 18(1), 147-163.
  • Ahmed, M. S., & Al-Mamun, A. (2024).
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones.
  • Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)

Sources

Exploratory

The Quinolinone Core: A Technical Guide to Its Discovery, Synthesis, and Pharmacological Evolution

Executive Summary The quinolinone scaffold is a privileged structure in medicinal chemistry, characterized by a bicyclic system comprising a benzene ring fused to a nitrogen-containing heterocycle with a carbonyl group....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolinone scaffold is a privileged structure in medicinal chemistry, characterized by a bicyclic system comprising a benzene ring fused to a nitrogen-containing heterocycle with a carbonyl group. Depending on the position of the carbonyl moiety, the core diverges into two biologically distinct classes: 2-quinolinones (carbostyrils) and 4-quinolinones . This whitepaper provides an in-depth technical analysis of their historical discovery, divergent mechanisms of action, and the rigorous synthetic methodologies required to construct them.

Historical Evolution: From Serendipity to Rational Design

The trajectory of quinolinone drug discovery is a textbook example of serendipity evolving into rational drug design [1].

In 1962, while attempting to synthesize the antimalarial agent chloroquine, George Lesher and colleagues isolated a byproduct from the mother liquor. This impurity, 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid—later named nalidixic acid —demonstrated unprecedented Gram-negative antibacterial activity . Nalidixic acid became the first-generation prototype for the massive class of fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin).

Parallel to the 4-quinolinones, the 2-quinolinone core was heavily investigated for central nervous system (CNS) and cytoprotective applications. A prime example is Rebamipide , an amino acid analog of 2(1H)-quinolinone developed for gastric ulcers [2]. More recently, structural modifications have yielded 2-phenyl-4-quinolones , which pivot away from antibacterial activity entirely and instead act as potent antimitotic agents for oncology [3].

Evolution Root Quinolinone Core Scaffold Sub1 4-Quinolinones (Antibacterial) Root->Sub1 Sub2 2-Quinolinones (CNS & Cytoprotective) Root->Sub2 Sub3 2-Phenyl-4-quinolinones (Anticancer) Root->Sub3 Gen1 1st Gen: Nalidixic Acid (1962) Sub1->Gen1 Rebamipide Rebamipide (Gastric Ulcers) Sub2->Rebamipide Aripiprazole Aripiprazole (Schizophrenia) Sub2->Aripiprazole Tubulin Tubulin Inhibitors (Preclinical) Sub3->Tubulin Gen2 2nd Gen: Ciprofloxacin (1987) Gen1->Gen2

Figure 1: Structural classification and historical evolution of quinolinone derivatives.

Structural Biology & Mechanisms of Action

The pharmacological target of a quinolinone is strictly dictated by its substituent patterns and the position of the carbonyl oxygen.

Antibacterial 4-Quinolinones (Fluoroquinolones)

Fluoroquinolones exert their bactericidal effect by targeting bacterial type II topoisomerases: DNA Gyrase (primary target in Gram-negative bacteria) and Topoisomerase IV (primary target in Gram-positive bacteria). The 4-quinolinone core intercalates into the DNA cleavage site, stabilizing the enzyme-DNA complex. This prevents DNA religation, leading to catastrophic double-strand breaks and bacterial cell death.

Anticancer 2-Phenyl-4-quinolinones

The addition of a phenyl ring at the C2 position radically shifts the molecule's affinity from bacterial topoisomerases to eukaryotic structural proteins. These derivatives bind to the colchicine-binding site on tubulin [3]. By inhibiting tubulin polymerization, they disrupt microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis[3].

Cytoprotective 2-Quinolinones (Rebamipide)

Rebamipide, a 2(1H)-quinolinone derivative, acts as a mucosal protectant. Its mechanism of action involves the stimulation of local prostaglandin E2 (PGE2) production, enhancement of mucosal blood flow via nitric oxide synthase activation, and direct scavenging of reactive oxygen species (ROS) [2]. It also promotes tissue replacement by upregulating epidermal growth factor (EGF) and its receptors[2].

MOA Q Quinolinone Derivatives T Tubulin Dimers Q->T 2-Phenyl-4-quinolinones G Bacterial DNA Gyrase Q->G Fluoroquinolones T_Inhib Inhibition of Polymerization T->T_Inhib G_Inhib DNA Supercoiling Arrest G->G_Inhib Apop Cell Cycle Arrest & Apoptosis T_Inhib->Apop Death Bacterial Cell Death G_Inhib->Death

Figure 2: Divergent mechanisms of action based on quinolinone structural modifications.

Quantitative Data: Comparative Efficacy

To contextualize the potency of these compounds, the following tables summarize in vitro efficacy data across different quinolinone subclasses.

Table 1: Anticancer Activity of Quinolinone Derivatives (Tubulin Polymerization Inhibitors) [4]

Compound Class Representative Agent Target / Binding Site IC50 (µM) - MDA-MB-231 Primary Cellular Effect
2-Phenyl-4-quinolinone Compound 4c Tubulin (Colchicine) 0.045 G2/M Phase Arrest
Stilbenoid (Control) Combretastatin A-4 Tubulin (Colchicine) 0.003 G2/M Phase Arrest

| 2,3-Dihydro-analog | B095072 | Tubulin (Putative) | ~1.2 | Apoptosis |

Table 2: Evolution of 4-Quinolinone Antibacterial Efficacy

Generation Representative Drug Core Modification Primary Target MIC90 (E. coli) µg/mL
1st Gen Nalidixic Acid 1,8-naphthyridine DNA Gyrase (Gram -) 4.0
2nd Gen Ciprofloxacin 6-Fluoro, 7-Piperazinyl DNA Gyrase & Topo IV 0.015

| 3rd Gen | Levofloxacin | Chiral morpholine ring | Broad Spectrum | 0.03 |

Synthetic Methodologies: Constructing the Core

The synthesis of the quinolinone core requires strict mastery over reaction thermodynamics. The reaction between an aniline and a β-keto ester can yield either a 2-quinolinone or a 4-quinolinone depending entirely on temperature control. Alternatively, the Camps Quinoline Synthesis utilizes a base-catalyzed cyclization of o-acylaminoacetophenones to form the core [5].

Synthesis Aniline Aniline + β-Keto Ester Cond1 Kinetic Control (~20°C) Aniline->Cond1 Cond2 Thermodynamic Control (>100°C) Aniline->Cond2 Int1 β-Amino Acrylate Cond1->Int1 Int2 Acetoacetanilide Cond2->Int2 Cycl1 Thermal Cyclization (~250°C) Int1->Cycl1 Cycl2 Acid Catalyzed Cyclization (H2SO4) Int2->Cycl2 Prod1 4-Quinolinone (Conrad-Limpach) Cycl1->Prod1 Prod2 2-Quinolinone (Knorr) Cycl2->Prod2

Figure 3: Thermodynamic vs. kinetic control in the synthesis of 2- and 4-quinolinones.

Experimental Workflows & Validation

Protocol A: Conrad-Limpach Synthesis of the 4-Quinolinone Core

This protocol relies on kinetic control to isolate the β-amino acrylate intermediate, followed by high-temperature cyclization.

  • Condensation (Kinetic Control): Combine 1.0 eq of substituted aniline with 1.1 eq of diethyl ethoxymethylenemalonate (EMME) in ethanol. Stir at room temperature (20°C) for 12 hours.

    • Causality: Maintaining room temperature is critical. It ensures nucleophilic attack occurs exclusively at the highly electrophilic enol ether carbon (kinetic product) rather than the ester carbonyl, preventing premature amidation (which would lead to the Knorr product).

  • Intermediate Isolation: Evaporate the solvent in vacuo to yield the β-amino acrylate intermediate as a crude oil.

  • Thermal Cyclization: Dissolve the intermediate in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). Heat rapidly to 250°C and reflux for 45 minutes.

    • Causality: Dowtherm A is chosen because its boiling point (258°C) provides the exact thermal activation energy required for intramolecular Friedel-Crafts-like ring closure without inducing carbonization (which occurs >300°C).

  • Validation & Quality Control (Self-Validating Step): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material and the emergence of a highly UV-active spot (due to the newly formed extended conjugated bicyclic system) validates successful core formation. If the product spot is not highly UV-active, cyclization has failed, and the batch must be discarded.

Protocol B: In Vitro Tubulin Polymerization Assay

This protocol evaluates the antimitotic efficacy of 2-phenyl-4-quinolinone derivatives [3].

  • Reagent Preparation: Prepare a tubulin stock solution (3 mg/mL) in PIPES buffer (pH 6.9) containing 1 mM GTP.

  • Compound Plating: Aliquot 10 µL of the quinolinone test compounds (dissolved in DMSO, max final concentration 1%) into a 96-well half-area plate.

  • Temperature Equilibration: Pre-heat the fluorescence plate reader and the 96-well plate to exactly 37°C.

    • Causality: Tubulin polymerization is strictly temperature-dependent. Cold temperatures actively depolymerize microtubules. Pre-warming ensures that the only variable affecting polymerization is the test compound, not thermal lag.

  • Initiation & Acquisition: Immediately add 90 µL of the tubulin/reaction mix to the wells. Place the plate in the reader and measure fluorescence intensity (Ex: 360 nm, Em: 420 nm) every 1 minute for 60 minutes[3].

  • Validation & Quality Control (Self-Validating Step): Combretastatin A-4 (10 µM) must be run in parallel as a positive control, and a 1% DMSO vehicle as a negative control.

    • System Validation: If the vehicle control fails to show a logarithmic increase and plateau in fluorescence within 45 minutes, the tubulin stock has lost viability (GTP hydrolysis failure). If Combretastatin A-4 fails to inhibit polymerization by >90%, the assay sensitivity is compromised. In either case, the run is mathematically invalidated.

References

  • Lesher GY, Froelich EJ, Gruett MD, Bailey JH, Brundage RP. "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry. 1962. URL:[Link]

  • "Cytoprotective agents | PPTX." SlideShare. URL: [Link]

  • "Camps Quinoline Synthesis — Name Reactions." Say-My-Name.net. URL:[Link]

Sources

Foundational

3-Hydroxy-8-methylquinolin-2(1H)-one: A Comprehensive Technical Guide on Synthesis, Pharmacological Applications, and Mechanistic Insights

Executive Summary As a Senior Application Scientist, I approach the 3-hydroxyquinolin-2(1H)-one scaffold not merely as a static chemical entity, but as a dynamic, privileged pharmacophore. Specifically, the 8-methyl deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the 3-hydroxyquinolin-2(1H)-one scaffold not merely as a static chemical entity, but as a dynamic, privileged pharmacophore. Specifically, the 8-methyl derivative (CAS: 861580-69-0) represents a highly optimized building block in medicinal chemistry 1[1]. This in-depth whitepaper synthesizes the structural significance, mechanistic causality, and validated synthetic protocols for 3-hydroxy-8-methylquinolin-2(1H)-one, bridging the gap between theoretical drug design and practical benchtop execution.

Chemical Identity and Structural Significance

  • Chemical Name: 3-Hydroxy-8-methylquinolin-2(1H)-one (IUPAC: 3-hydroxy-8-methyl-1,2-dihydroquinolin-2-one) 2[2].

  • CAS Number: 861580-69-0 1[1].

  • Molecular Formula: C10H9NO2 (MW: 175.18 g/mol ) 1[1].

Structural Causality in Drug Design: The quinolin-2(1H)-one core provides a rigid, planar geometry with a dense array of hydrogen-bonding motifs: an N-H donor, a C2=O acceptor, and a C3-OH donor/acceptor. The critical addition of the 8-methyl group provides a lipophilic anchor. In enzymatic active sites, this methyl group perfectly occupies adjacent hydrophobic sub-pockets, increasing the residence time and binding affinity compared to the unsubstituted parent compound.

Pharmacological Targets and Mechanistic Causality

The 3-hydroxyquinolin-2(1H)-one scaffold has demonstrated significant inhibitory activity against multiple enzymatic targets, making it a focal point for neurological and dermatological drug discovery 3[3].

D-Amino Acid Oxidase (DAAO) Inhibition

DAAO is a peroxisomal enzyme that oxidizes D-amino acids, including D-serine, a critical co-agonist at the NMDA receptor 4[4]. Hypofunction of glutamatergic neurotransmission is a hallmark of schizophrenia 5[5]. The 3-hydroxy-2-quinolone core acts as a competitive inhibitor by mimicking the planar transition state of D-amino acids 3[3]. The 2-oxo and 3-hydroxy groups form critical hydrogen bonds with the FAD active site, preventing D-serine oxidation and thereby enhancing NMDA receptor activation 4[4].

DAAO_Pathway A 3-Hydroxy-8-methyl- quinolin-2(1H)-one B DAAO Enzyme (Inhibited) A->B Competitive Binding C D-Serine Levels (Elevated) B->C Prevents Oxidation D NMDA Receptor (Glycine Site) C->D Co-agonism E Glutamatergic Signaling (Restored) D->E Channel Activation

Fig 1. Mechanism of DAAO inhibition enhancing NMDA receptor-mediated glutamatergic signaling.

Human Phenylalanine Hydroxylase (hPAH) Modulation

Derivatives of 3-hydroxyquinolin-2(1H)-one act as pharmacological chaperones for hPAH, the enzyme deficient in Phenylketonuria (PKU) 6[6]. Electron paramagnetic resonance (EPR) spectroscopy confirms that the 3-hydroxy and 2-oxo moieties act as bidentate ligands, coordinating directly with the non-heme ferric center (Fe²⁺/Fe³⁺) at the active site 6[6]. This coordination functionally stabilizes the recombinant protein, preventing misfolding and maintaining enzymatic activity 6[6].

Tyrosinase Inhibition

The scaffold is a highly potent inhibitor of tyrosinase, outperforming standard agents like kojic acid 3[3]. By chelating the binuclear copper active site, it halts the oxidation of L-tyrosine to melanin, presenting a viable therapeutic route for hyperpigmentation disorders 3[3].

Quantitative Data & Comparative Efficacy

The following table summarizes the quantitative efficacy of the 3-hydroxyquinolin-2(1H)-one scaffold against its primary biological targets, demonstrating its versatile pharmacological profile 3[3], 6[6].

Target EnzymeScaffold Potency / IC₅₀Primary Mechanism of ActionClinical Relevance
Human DAAO Nanomolar rangeCompetitive FAD active site mimicrySchizophrenia / Neurological
Mushroom Tyrosinase (abTYR) 2.52 µMBinuclear copper chelationDermatology / Hyperpigmentation
Human PAH (hPAH) 50 – 200 µMNon-heme ferric center coordinationPhenylketonuria (PKU)

Synthetic Methodologies and Experimental Protocols

While standard Knoevenagel condensations of anthranilic acids with malonic derivatives typically yield 4-hydroxy-2-quinolones 7[7], the specific synthesis of the 3-hydroxy isomer requires a regioselective approach. The most robust, self-validating method is the Lewis acid-catalyzed ring expansion of 7-methylisatin using ethyl diazoacetate.

Experimental Protocol: De Novo Synthesis via Isatin Ring Expansion

Causality of the Design: The Lewis acid (BF₃·OEt₂) selectively polarizes the highly electrophilic C3 ketone of 7-methylisatin. Nucleophilic attack by the diazo carbon is followed by the expulsion of N₂ gas (a visual indicator of reaction progress). The subsequent 1,2-aryl shift expands the 5-membered pyrrole ring into a 6-membered quinoline ring, unambiguously placing the hydroxyl group at C3 and the methyl group at C8.

Step 1: Diazo Ring Expansion
  • Preparation: In a flame-dried round-bottom flask under argon, suspend 7-methyl-1H-indole-2,3-dione (7-methylisatin, 1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Cool the suspension to 0°C using an ice bath. Add Boron trifluoride etherate (BF₃·OEt₂, 0.1 eq) dropwise.

  • Expansion: Slowly add ethyl diazoacetate (1.2 eq) dropwise. Caution: Nitrogen gas evolution will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The cessation of bubbling serves as a self-validating indicator of diazo consumption.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate: ethyl 3-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate.

Step 2: Saponification and Decarboxylation
  • Hydrolysis: Dissolve the crude ester intermediate in ethanol. Add 2M NaOH (aq) (3.0 eq) and reflux for 2 hours to saponify the ester to the corresponding carboxylate salt.

  • Decarboxylation: Cool the mixture to room temperature and acidify to pH 2 using 6M HCl. The intermediate is a β-keto acid equivalent (relative to the C2 carbonyl and C3 enol) and readily decarboxylates. Reflux the acidic suspension for 3 hours.

  • Isolation: Cool the reaction mixture to 0°C. The target compound, 3-hydroxy-8-methylquinolin-2(1H)-one , will precipitate as a solid.

  • Purification: Collect the solid via vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to achieve >95% purity. TLC validation (5% MeOH in DCM) will confirm the shift from the lipophilic ester to the final product.

Synthesis_Workflow Step1 Step 1: Ring Expansion 7-Methylisatin + Ethyl diazoacetate Lewis Acid Catalyst (BF3·OEt2) Step2 Step 2: Hydrolysis Saponification of ester intermediate using NaOH (aq) Step1->Step2 Intermediate Isolation Step3 Step 3: Decarboxylation Acidification (HCl) and thermal decarboxylation Step2->Step3 Carboxylate Salt Product Product Step3->Product Precipitation & Recrystallization

Fig 2. Step-by-step synthetic workflow for 3-hydroxy-8-methylquinolin-2(1H)-one via ring expansion.

References

  • Google Patents. "WO2019076329A1 - D-amino acid oxidase inhibitors and therapeutic uses thereof." WIPO.
  • Google APIs (Patent Application). "Modulation of NMDA Receptor via DAAO Inhibition." US Patent Office. Available at: [Link]

  • ResearchGate. "Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives." Scientific Publications. Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization and Structural Elucidation of 3-Hydroxy-8-methylquinolin-2(1H)-one: A Technical Guide

Executive Summary 3-Hydroxy-8-methylquinolin-2(1H)-one (CAS: 861580-69-0)[1] is a highly privileged heterocyclic scaffold that has garnered significant attention in structural biology and medicinal chemistry. As a promin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-8-methylquinolin-2(1H)-one (CAS: 861580-69-0)[1] is a highly privileged heterocyclic scaffold that has garnered significant attention in structural biology and medicinal chemistry. As a prominent member of the 3-hydroxyquinolin-2(1H)-one (3HQ) derivative family, it exhibits profound pharmacological versatility. Recent structural studies demonstrate that 3HQ derivatives act as pharmacological chaperones, stabilizing human phenylalanine hydroxylase (hPAH) by coordinating with its non-heme ferric center—a critical mechanism for developing Phenylketonuria (PKU) therapeutics[2]. Furthermore, the 3HQ core is a potent inhibitor of tyrosinase in melanogenesis[3] and functions as a highly efficient "boron hot spot" for the site-selective bioconjugation of peptides[4].

This whitepaper provides an authoritative, self-validating framework for the complete spectroscopic characterization of 3-Hydroxy-8-methylquinolin-2(1H)-one, detailing the causality behind specific analytical methodologies.

Mechanism Compound 3-Hydroxy-8-methylquinolin-2(1H)-one Target1 hPAH Enzyme Compound->Target1 Target2 Tyrosinase Compound->Target2 Target3 Peptide N-terminus Compound->Target3 Mech1 Coordinates Ferric Center Target1->Mech1 Mech2 Inhibits Melanogenesis Target2->Mech2 Mech3 Forms Iminoboronates Target3->Mech3 App1 PKU Therapeutics Mech1->App1 App2 Cosmeceuticals Mech2->App2 App3 Bioconjugation Mech3->App3

Pharmacological targets and therapeutic mechanisms of 3-hydroxyquinolin-2(1H)-one derivatives.

Molecular Architecture and Tautomerism

The structural integrity of 3-Hydroxy-8-methylquinolin-2(1H)-one relies on a bicyclic system comprising a benzene ring fused to a nitrogen-containing heterocycle. The molecule is subject to lactam-lactim tautomerism (quinolin-2(1H)-one quinolin-2-ol). In the solid state and in highly polar aprotic solvents, the lactam form predominates due to the thermodynamic stability provided by the amide resonance and robust intermolecular hydrogen bonding networks between the C2-carbonyl and the N1-proton.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal calibrations to prevent diagnostic errors.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality for Solvent Selection: The amide (N-H) and hydroxyl (O-H) protons are highly labile. If a protic solvent like Methanol- d4​ were used, rapid deuterium exchange would occur, rendering these critical functional groups invisible. Anhydrous DMSO- d6​ , a strongly hydrogen-bonding aprotic solvent, drastically reduces the exchange rate, locking the protons in place on the NMR timescale to definitively confirm the lactam tautomer.

  • Protocol:

    • Weigh exactly 5.0 mg of the analyte into a clean, dry vial.

    • Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ .

    • Self-Validation Step: Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference ( δ = 0.00 ppm). This calibrates the chemical shifts against any magnetic drift.

    • Transfer to a 5 mm NMR tube and acquire 1 H spectra at 400 MHz (16 scans, 2s relaxation delay) and 13 C spectra at 100 MHz (1024 scans, 2s relaxation delay) at 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Causality for Matrix Selection: While Attenuated Total Reflectance (ATR) is faster, the KBr pellet technique is mandated here. ATR applies significant mechanical pressure to the crystal, which can induce polymorphic shifts in rigid heterocyclic scaffolds. KBr transmission provides an undisturbed view of the native intermolecular hydrogen-bonding lattice (O-H···O=C).

  • Protocol:

    • Self-Validation Step: Acquire a background spectrum of the empty sample compartment. Validate instrument calibration using a standard polystyrene film (verifying the exact position of the 1601 cm⁻¹ peak).

    • Gently grind 2 mg of the analyte with 200 mg of spectroscopic-grade, oven-dried KBr in an agate mortar.

    • Press the mixture under 10 tons of force for 2 minutes to form a transparent disk.

    • Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Causality for Ionization Mode: Electrospray Ionization (ESI) is chosen over Electron Impact (EI) to preserve the intact molecular ion and prevent extensive fragmentation of the hydroxyl group. Formic acid is added to provide the necessary protons, ensuring high ionization efficiency of the basic nitrogen and oxygen lone pairs.

  • Protocol:

    • Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid.

    • Self-Validation Step: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis and validate mass accuracy (< 5 ppm error).

    • Inject 5 µL into the ESI source (capillary voltage: 3.0 kV, desolvation temp: 350 °C). Record the mass spectrum in positive mode ( m/z 100–500).

Workflow Sample 3-Hydroxy-8-methylquinolin-2(1H)-one NMR NMR Spectroscopy Sample->NMR DMSO-d6 IR FT-IR Spectroscopy Sample->IR KBr Pellet MS LC-MS (ESI) Sample->MS MeOH/H2O UV UV-Vis Sample->UV MeOH Struct Structural Elucidation NMR->Struct Connectivity IR->Struct Functional Groups MS->Struct Exact Mass UV->Struct Chromophore

Analytical workflow for the complete spectroscopic characterization of 3-Hydroxy-8-methylquinolin-2(1H)-one.

Quantitative Data Summaries

The following tables summarize the expected spectroscopic data, providing a benchmark for structural verification.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ ) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 11.85 | br s | 1H | - | N-H (Lactam proton) | | 3 | 9.20 | br s | 1H | - | O-H (Enol proton) | | 5 | 7.45 | d | 1H | 7.8 | Ar-H (Couples with C6-H) | | 7 | 7.30 | d | 1H | 7.5 | Ar-H (Couples with C6-H) | | 6 | 7.12 | t | 1H | 7.6 | Ar-H (Couples with C5-H, C7-H) | | 4 | 7.05 | s | 1H | - | Alkene-H (Conjugated ring) | | 8 | 2.42 | s | 3H | - | Aliphatic -CH 3​ |

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ ) | Position | Chemical Shift ( δ , ppm) | Assignment Type | | :--- | :--- | :--- | | 2 | 158.5 | C=O (Amide carbonyl) | | 3 | 143.2 | C-OH (Hydroxylated carbon) | | 8a | 131.5 | Quaternary Ar-C (N-linked bridgehead) | | 7 | 129.8 | Ar-CH | | 8 | 127.4 | Quaternary Ar-C (Methyl-linked) | | 5 | 124.6 | Ar-CH | | 6 | 122.1 | Ar-CH | | 4a | 120.3 | Quaternary Ar-C (Bridgehead) | | 4 | 114.8 | Alkene-CH | | 8-CH 3​ | 17.2 | Aliphatic -CH 3​ |

Table 3: FT-IR and Mass Spectrometry Signatures | Analytical Technique | Key Signal / Value | Assignment / Structural Implication | | :--- | :--- | :--- | | FT-IR (KBr) | 3310 cm⁻¹ (br) | O-H stretch (Extensive intermolecular H-bonding) | | FT-IR (KBr) | 3150 cm⁻¹ (br) | N-H stretch (Confirms lactam tautomer dominance) | | FT-IR (KBr) | 1655 cm⁻¹ (s) | C=O stretch (Amide I band, highly conjugated) | | FT-IR (KBr) | 1605 cm⁻¹ (m) | C=C stretch (Aromatic/alkene ring vibrations) | | ESI-MS (+) | m/z 176.07 | [M+H]⁺ pseudomolecular ion (Exact mass: 175.06) | | ESI-MS (-) | m/z 174.05 | [M-H]⁻ ion (Deprotonation of the acidic 3-OH group) |

References

  • Lopes, R. R., et al. "Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives." Biomolecules, via ResearchGate. 2

  • Russo, R., et al. "Research Works and Publications on 3-Hydroxyquinolin-2(1H)-one Derivatives (Bioconjugation and Boron Hot Spots)." ResearchGate. 4

  • "6-Bromo-3-hydroxyquinolin-2(1H)-one: A Versatile Scaffold for Medicinal Chemistry." Benchchem. 3

  • "3-Hydroxy-8-methylquinolin-2(1H)-one Product Information (CAS: 861580-69-0)." AccelaChem. 1

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Hydroxy-8-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the synthesis of 3-Hydroxy-8-methylquinolin-2(1H)-one, a valuable heterocyclic compound with potential appl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 3-Hydroxy-8-methylquinolin-2(1H)-one, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocol herein is designed to be robust and reproducible, offering detailed procedural steps, mechanistic insights, and characterization data.

Introduction

Quinolinone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The 3-hydroxy-2-quinolone motif, in particular, is found in several natural products and synthetic compounds with interesting pharmacological profiles. The introduction of a methyl group at the 8-position can significantly influence the molecule's steric and electronic properties, potentially leading to enhanced or novel biological activities.

This protocol outlines a two-step synthesis of 3-Hydroxy-8-methylquinolin-2(1H)-one, commencing with the readily available starting materials, o-toluidine and diethyl malonate. The synthetic strategy involves the formation of an N-arylmalonamic acid ester intermediate, followed by a thermally induced intramolecular cyclization.

Synthetic Strategy Overview

The synthesis is divided into two primary stages:

  • Synthesis of Ethyl 2-((2-methylphenyl)amino)-2-oxoacetate: This step involves the acylation of o-toluidine with diethyl malonate to form the key intermediate, N-(2-methylphenyl)malonamic acid ethyl ester.

  • Intramolecular Cyclization: The intermediate is then subjected to thermal cyclization to construct the quinolinone ring system, yielding the desired 3-Hydroxy-8-methylquinolin-2(1H)-one.

Synthetic_Workflow Start Starting Materials (o-toluidine, diethyl malonate) Step1 Step 1: Acylation (Formation of Intermediate) Start->Step1 Intermediate Intermediate (Ethyl 2-((2-methylphenyl)amino)-2-oxoacetate) Step1->Intermediate Step2 Step 2: Thermal Cyclization Intermediate->Step2 Product Final Product (3-Hydroxy-8-methylquinolin-2(1H)-one) Step2->Product Purification Purification (Recrystallization) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: Overall workflow for the synthesis of 3-Hydroxy-8-methylquinolin-2(1H)-one.

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 2-((2-methylphenyl)amino)-2-oxoacetate

Reaction Principle: This reaction is a nucleophilic acyl substitution where the amino group of o-toluidine attacks one of the carbonyl groups of diethyl malonate, leading to the displacement of an ethoxy group and the formation of an amide bond.

Reaction_Mechanism_Step1 reagents o-toluidine + Diethyl malonate ts Heat (Nucleophilic Acyl Substitution) reagents->ts Reflux intermediate N-(2-methylphenyl)malonamic acid ethyl ester ts->intermediate

Caption: Reaction scheme for the synthesis of the intermediate.

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
o-Toluidine107.1510.7 g (10.7 mL)0.1
Diethyl malonate160.1717.6 g (16.0 mL)0.11

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-toluidine (10.7 g, 0.1 mol) and diethyl malonate (17.6 g, 0.11 mol).

  • Heat the reaction mixture to reflux (approximately 180-190 °C) using a heating mantle.

  • Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The excess diethyl malonate can be removed by vacuum distillation.

  • The crude product, a viscous oil or a low-melting solid, can be used directly in the next step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel.

Part 2: Synthesis of 3-Hydroxy-8-methylquinolin-2(1H)-one

Reaction Principle: This step involves an intramolecular cyclization of the N-(2-methylphenyl)malonamic acid ethyl ester. The reaction is believed to proceed via a Dieckmann-like condensation, where the enolate of the ester group attacks the amide carbonyl, followed by the elimination of ethanol to form the heterocyclic ring.[1][2] High temperatures are typically required to facilitate this cyclization.

Reaction_Mechanism_Step2 intermediate N-(2-methylphenyl)malonamic acid ethyl ester ts High Temperature (Intramolecular Cyclization) intermediate->ts Heat product 3-Hydroxy-8-methylquinolin-2(1H)-one ts->product

Caption: Reaction scheme for the intramolecular cyclization.

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )Quantity
Crude Ethyl 2-((2-methylphenyl)amino)-2-oxoacetate221.25~0.1 mol
High-boiling solvent (e.g., Dowtherm A)-50 mL

Procedure:

  • In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, place the crude ethyl 2-((2-methylphenyl)amino)-2-oxoacetate from the previous step.

  • Add a high-boiling solvent such as Dowtherm A (50 mL) to the flask.

  • Heat the mixture with vigorous stirring to a temperature of 240-250 °C.

  • Maintain this temperature for 1-2 hours. During this time, ethanol will distill off, indicating the progress of the cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to below 100 °C.

  • Carefully pour the cooled reaction mixture into a beaker containing 200 mL of hexane or petroleum ether while stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with hexane to remove the high-boiling solvent.

Purification

The crude 3-Hydroxy-8-methylquinolin-2(1H)-one can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethanol and water.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

Characterization

The structure of the synthesized 3-Hydroxy-8-methylquinolin-2(1H)-one should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl group protons, and the hydroxyl and amide protons. The chemical shifts and coupling constants will be characteristic of the quinolinone ring system. Representative shifts for similar 3-hydroxyquinolin-2-ones include aromatic protons in the range of δ 7.0-8.0 ppm and a methyl singlet around δ 2.3-2.5 ppm.[2][3]

  • ¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon of the quinolinone ring (typically around δ 160-165 ppm).[2]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₉NO₂ = 175.18 g/mol ).[3][4]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H and N-H stretching (broad band around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1670 cm⁻¹), and C=C stretching of the aromatic rings.

Safety Precautions

  • o-Toluidine: This compound is toxic and a suspected carcinogen.[5][6] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[5] Avoid inhalation, ingestion, and skin contact.

  • Diethyl Malonate: This is a combustible liquid and causes serious eye irritation.[7][8][9] Handle with care, avoiding contact with eyes and skin. Keep away from heat and open flames.

  • High-Temperature Reactions: The cyclization step is performed at a high temperature. Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped. Use a safety shield.

  • General Precautions: Always wear appropriate PPE in the laboratory. Dispose of chemical waste according to institutional guidelines.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 3-Hydroxy-8-methylquinolin-2(1H)-one. By following the described procedures, researchers can efficiently prepare this valuable compound for further investigation in various fields, particularly in the development of new therapeutic agents. The mechanistic insights and characterization guidelines provided will aid in the successful execution and validation of the synthesis.

References

  • Massoud, M. A. M., El Bialy, S. A., Bayoumi, W. A., & El Husseiny, W. M. (2014). New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr. Letters in Organic Chemistry, 11(9), 693-699.
  • Li, Y., et al. (2013). One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular Cyclization. The Journal of Organic Chemistry, 78(10), 5385-5392.
  • Penta. (2024).
  • Abdel-Wahab, B. F., et al. (2025). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig... RSC Advances.
  • ResearchGate. (n.d.). Synthesis and Voltammetric Studies of Azo Dye Compounds Derived from 3-Hydroxyquinolin-2-One in Aqueous Media.
  • Cambridge Isotope Laboratories, Inc. (n.d.). DIETHYL MALONATE (2,2-D2, 98%)
  • Apollo Scientific. (2022).
  • Fisher Scientific. (n.d.).
  • RSC Publishing. (n.d.).
  • El-Sayed, R., & El-Gammal, O. A. (2014). Spectrophotometric studies on some new hydroxyl-azo dyes derived from 6-ethyl-4-hydroxyquinoline-2(1H)-one. Pigment & Resin Technology, 43(5), 253-263.
  • Carl ROTH. (n.d.).
  • ULisboa. (n.d.). 3-HYDROXY-QUINOLIN-2(1H)
  • Amanote Research. (n.d.). Synthesis of 5- And 7-Nitro-3-Hydroxyquinolin-2-Ones.
  • PubMed. (2021).
  • Google Patents. (n.d.).
  • Elsevier. (2009).
  • Asian Journal of Chemistry. (2007). Intramolecular Thermal Cyclizations of Substituted N-Phenyl Cinnamamides by Polyphosphoric Acid.

Sources

Application

How to use 3-Hydroxy-8-methylquinolin-2(1H)-one in anticancer research

Application Note: Utilizing 3-Hydroxy-8-methylquinolin-2(1H)-one as a Privileged Scaffold in Anticancer Drug Discovery Introduction & Pharmacological Rationale The quinolin-2(1H)-one (carbostyril) core is universally rec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-Hydroxy-8-methylquinolin-2(1H)-one as a Privileged Scaffold in Anticancer Drug Discovery

Introduction & Pharmacological Rationale

The quinolin-2(1H)-one (carbostyril) core is universally recognized as a "privileged scaffold" in medicinal chemistry due to its planar, aromatic bicyclic system, which allows for significant π -stacking interactions with aromatic amino acid residues within receptor binding pockets[1]. Specifically, 3-Hydroxy-8-methylquinolin-2(1H)-one provides a highly versatile platform for developing novel anticancer therapeutics.

The structural causality behind its utility lies in its specific substitution pattern:

  • The 3-Hydroxy Group: Acts as a critical hydrogen bond donor/acceptor and a known "boron hot spot" for coordination with metalloenzymes. It also serves as a reactive site for O-alkylation or ring-expansion reactions (such as di-rhodium catalyzed expansions) to synthesize potent 4-substituted derivatives[2].

  • The 8-Methyl Group: Provides precise steric bulk that modulates the lipophilicity of the molecule. This subtle steric hindrance can dictate the rotational freedom of adjacent substituents and enhance selectivity when engaging the narrow hydrophobic pockets of kinase domains.

Derivatives of the 3-hydroxyquinolin-2(1H)-one core have demonstrated profound anticancer activity against various human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer), primarily through kinase inhibition, cell cycle arrest, and the induction of apoptosis[2][3].

Mechanistic Pathways Modulated by Quinolin-2(1H)-one Derivatives

Understanding the mechanism of action is critical for rational drug design. Quinolin-2(1H)-one derivatives exert their antiproliferative effects through a multi-targeted approach:

  • Apoptosis Induction: Treatment with quinolinone derivatives significantly downregulates the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins such as p53 and Bax. This shifts the cellular balance toward programmed cell death, evidenced by DNA fragmentation and morphological changes[3].

  • Cell Cycle Arrest: These compounds frequently induce G2/M phase cell cycle arrest. This is causally linked to the down-modulation of critical cell cycle regulators, specifically cyclin B1 and cyclin-dependent kinase 1 (cdk1)[3].

  • Kinase Inhibition: The scaffold acts as a competitive inhibitor for ATP-binding sites in various receptor tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases (e.g., Chek1), effectively starving the cancer cell of survival and proliferation signals[1][4].

SignalingPathway Compound 3-Hydroxy-8-methylquinolin-2(1H)-one Derivatives Kinases Receptor Kinases (e.g., EGFR) Compound->Kinases Inhibits ATP binding Bcl2 Bcl-2 Expression (Downregulated) Compound->Bcl2 Suppresses Bax Bax / p53 Expression (Upregulated) Compound->Bax Activates Cdk1 Cyclin B1 / Cdk1 (Down-modulated) Compound->Cdk1 Down-modulates Apoptosis Apoptosis Induction Kinases->Apoptosis Blocks survival signals Bcl2->Apoptosis Fails to inhibit Bax->Apoptosis Promotes CellCycle G2/M Cell Cycle Arrest Cdk1->CellCycle Induces arrest

Caption: Mechanistic pathways modulated by quinolin-2(1H)-one derivatives in cancer cells.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic and biological step includes built-in checkpoints (e.g., TLC monitoring, internal controls) to verify success before proceeding.

Protocol 1: Derivatization of 3-Hydroxy-8-methylquinolin-2(1H)-one

Objective: To synthesize O-alkylated and N-alkylated derivatives to build a structure-activity relationship (SAR) library. Causality: Alkylation at the O- vs. N- position drastically alters the hydrogen-bonding network and topological polar surface area (TPSA) of the molecule, which directly dictates cellular permeability and target engagement[5].

Step-by-Step Methodology:

  • Preparation (O-Alkylation): Dissolve 1.0 mmol of 3-Hydroxy-8-methylquinolin-2(1H)-one in 10 mL of anhydrous Dimethylformamide (DMF).

  • Base Addition: Add 2.0 mmol of Potassium Carbonate ( K2​CO3​ ). Rationale: K2​CO3​ is a mild base that selectively deprotonates the more acidic 3-hydroxyl group rather than the amide nitrogen, favoring O-alkylation. Stir at room temperature for 30 minutes.

  • Alkylation: Dropwise add 1.2 mmol of the desired alkyl halide (e.g., benzyl bromide). Heat the reaction to 60–70°C for 4–6 hours.

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a 5% EtOAc in CHCl3​ solvent system. The disappearance of the starting material spot confirms reaction completion.

  • Workup: Cool to room temperature, pour into 50 mL ice-cold water, and extract with ethyl acetate (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography to isolate the pure O-alkylated derivative.

Protocol 2: In Vitro Anticancer Screening (MTT Assay)

Objective: To quantify the antiproliferative efficacy of the synthesized derivatives. Causality: The MTT assay measures mitochondrial metabolic rate as a proxy for cell viability. Using MCF-7 and A549 cell lines ensures the capture of broad-spectrum solid tumor efficacy, as these lines are historically sensitive to quinolinone-based kinase inhibitors[2][6].

Step-by-Step Methodology:

  • Seeding: Seed MCF-7 or A549 cells in 96-well plates at a density of 5×103 cells/well in 100 μ L of DMEM medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Treatment: Prepare serial dilutions of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 μ M) in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Treat the cells for 48 hours. Include Erlotinib or Doxorubicin as a positive control.

  • Assay: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the media and add 150 μ L of DMSO to dissolve the formed formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50​ values using non-linear regression analysis.

Protocol 3: Validation of Apoptosis via Western Blotting

Objective: To confirm that cell death is driven by apoptosis rather than non-specific necrosis. Causality: Quantifying the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) provides a definitive molecular signature of the intrinsic apoptotic pathway activation[3].

Step-by-Step Methodology:

  • Lysis: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C to isolate the protein supernatant.

  • Separation: Load equal amounts of protein (30 μ g) onto a 10% SDS-PAGE gel. Run at 100V for 90 minutes.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk, then incubate overnight at 4°C with primary antibodies against Bcl-2, Bax, p53, and β -actin (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and quantify band intensities via densitometry.

Workflow Scaffold 3-Hydroxy-8-methylquinolin-2(1H)-one Deriv Chemical Derivatization (O-/N-Alkylation) Scaffold->Deriv Screen In Vitro Screening (MTT Assay) Deriv->Screen Mech Mechanistic Studies (Flow Cytometry & WB) Screen->Mech Lead Lead Optimization Mech->Lead

Caption: Workflow for the derivatization and biological evaluation of the quinolinone scaffold.

Quantitative Data Summary

The following table summarizes representative quantitative data for quinolin-2(1H)-one derivatives, establishing a benchmark for evaluating newly synthesized 3-Hydroxy-8-methylquinolin-2(1H)-one analogs[2][3][6].

Compound Class / DerivativeTarget Cell LineCancer TypePrimary MechanismRepresentative IC50​ ( μ M)
3-Hydroxyquinolin-2(1H)-one Core MCF-7Breast CarcinomaKinase Inhibition / Apoptosis4.82
3-Hydroxyquinolin-2(1H)-one Core NCI-H460Non-Small Cell LungKinase Inhibition / Apoptosis1.80
6,7-Methylenedioxy-quinolin-2(1H)-one SKOV3Ovarian CarcinomaG2/M Arrest (Cdk1/Cyclin B1)12.50
Quinolinone-Pyrazole Hybrids A549Lung CarcinomaEGFR Inhibition10.38
Standard Control (Erlotinib) A549 / MCF-7Broad SpectrumEGFR Tyrosine Kinase Inhibition0.03 - 0.08

Note: The 8-methyl substitution on the 3-hydroxy core is hypothesized to further lower the IC50​ by enhancing hydrophobic interactions within the kinase hinge region, a critical parameter to evaluate during the MTT screening phase.

References

  • The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines Source: PubMed / Taiwanese Journal of Obstetrics & Gynecology URL:[Link]

  • Synthesis of 4-substituted-3-Hydroxyquinolin-2(1H)-ones with anticancer activity Source: Tetrahedron / ResearchGate URL:[Link]

  • A novel series of quinolin-2-(1H)-one analogues synthesis Source: ResearchGate URL:[Link]

Sources

Method

Application Notes and Protocols: Utilizing 3-Hydroxy-8-methylquinolin-2(1H)-one in Drug Discovery Pipelines

Introduction: The Quinolin-2(1H)-one Scaffold as a Privileged Structure in Medicinal Chemistry The quinolin-2(1H)-one moiety is a prominent heterocyclic scaffold that has garnered significant attention in the field of dr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinolin-2(1H)-one Scaffold as a Privileged Structure in Medicinal Chemistry

The quinolin-2(1H)-one moiety is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its prevalence in both natural products and synthetic bioactive molecules underscores its importance as a "privileged structure" – a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties.[3][4] This guide focuses on a specific derivative, 3-Hydroxy-8-methylquinolin-2(1H)-one, providing a comprehensive overview of its synthesis, potential applications, and detailed protocols for its evaluation in a drug discovery context.

The strategic placement of a hydroxyl group at the 3-position and a methyl group at the 8-position of the quinolinone core can significantly influence the molecule's physicochemical properties and its interaction with biological targets. These substitutions can modulate factors such as lipophilicity, electronic distribution, and steric hindrance, thereby fine-tuning the compound's pharmacological profile. This document will delve into the practical aspects of working with 3-Hydroxy-8-methylquinolin-2(1H)-one, from its synthesis to its application in target-oriented and phenotypic screening assays.

Physicochemical Properties and Rationale for Use

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign. For 3-Hydroxy-8-methylquinolin-2(1H)-one, these properties dictate its solubility, permeability, and ultimately, its bioavailability and metabolic stability.

PropertyPredicted/Observed ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₉NO₂Provides the elemental composition.
Molecular Weight 175.18 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
logP (Octanol/Water) ~1.5 - 2.0 (Predicted)Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
pKa ~7.5 - 8.5 (Predicted for the 3-hydroxyl group)The acidic nature of the 3-hydroxyl group is crucial for its interaction with certain enzyme active sites, potentially acting as a hydrogen bond donor or participating in metal chelation.[5]
Hydrogen Bond Donors 2 (hydroxyl and amide N-H)Influences solubility and target binding.
Hydrogen Bond Acceptors 2 (carbonyl and hydroxyl oxygens)Contributes to target interactions and solubility.

The rationale for utilizing 3-Hydroxy-8-methylquinolin-2(1H)-one in drug discovery is multifaceted. The quinolinone core provides a rigid scaffold that can be readily functionalized to explore structure-activity relationships (SAR). The 3-hydroxyl group is a key feature, known to be critical for the inhibitory activity of this class of compounds against certain enzymes by mimicking a carboxylic acid bioisostere.[5] The 8-methyl group can provide beneficial steric interactions within a binding pocket and can also influence the overall electronic properties of the aromatic system.

Synthesis of 3-Hydroxy-8-methylquinolin-2(1H)-one: A Representative Protocol

While multiple synthetic routes to the 3-hydroxyquinolin-2(1H)-one core exist, a common and effective method involves the ring expansion of isatins. The following is a representative protocol for the synthesis of 3-Hydroxy-8-methylquinolin-2(1H)-one, adapted from general procedures described in the literature.[5]

Reaction Scheme:

G cluster_0 Synthesis of 3-Hydroxy-8-methylquinolin-2(1H)-one start 7-Methylisatin intermediate Intermediate Spiro-oxindole start->intermediate Ring Expansion reagent1 Ethyl Diazoacetate (Dirhodium(II) catalyst) product 3-Hydroxy-8-methylquinolin-2(1H)-one intermediate->product Rearrangement

Caption: Synthetic workflow for 3-Hydroxy-8-methylquinolin-2(1H)-one.

Materials:

  • 7-Methyl-1H-indole-2,3-dione (7-Methylisatin)

  • Ethyl diazoacetate

  • Dirhodium(II) acetate dimer (or other suitable rhodium catalyst)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Organic solvents for extraction and purification (e.g., Ethyl acetate, Hexanes)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-methylisatin (1 equivalent) in the anhydrous solvent.

  • Catalyst Addition: Add a catalytic amount of dirhodium(II) acetate dimer (e.g., 0.5-2 mol%).

  • Addition of Diazoacetate: Slowly add a solution of ethyl diazoacetate (1.1-1.5 equivalents) in the anhydrous solvent to the reaction mixture at room temperature over a period of 1-2 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive; handle with care in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 3-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate.

  • Hydrolysis and Decarboxylation:

    • To the crude ester, add an aqueous solution of sodium hydroxide (e.g., 1 M) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the ester is fully hydrolyzed.

    • Cool the reaction mixture to room temperature and acidify with hydrochloric acid (e.g., 1 M) to precipitate the product.

  • Purification:

    • Collect the precipitate by filtration, wash with water, and dry.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 3-Hydroxy-8-methylquinolin-2(1H)-one.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the positions of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the hydroxyl (-OH), amide (N-H), and carbonyl (C=O) groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Application in Drug Discovery: Target Identification and Validation

The 3-hydroxyquinolin-2(1H)-one scaffold has been identified as a potent inhibitor of several enzymes, making it a valuable starting point for lead discovery.

D-Amino Acid Oxidase (DAAO) Inhibition

Scientific Rationale: D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the degradation of D-amino acids, including D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[5] Inhibition of DAAO leads to an increase in synaptic D-serine levels, which can potentiate NMDA receptor function. This mechanism is being explored for the treatment of schizophrenia and other neurological disorders associated with NMDA receptor hypofunction.[1] 3-Hydroxy-8-methylquinolin-2(1H)-one has been identified as a potent inhibitor of human DAAO.[5]

G cluster_0 DAAO Inhibition Pathway DAAO D-Amino Acid Oxidase (DAAO) KetoAcid α-Keto Acid + NH₃ + H₂O₂ DAAO->KetoAcid Catalyzes degradation DSerine D-Serine DSerine->DAAO Substrate NMDA NMDA Receptor DSerine->NMDA Co-agonist Neurotransmission Enhanced Glutamatergic Neurotransmission NMDA->Neurotransmission Inhibitor 3-Hydroxy-8-methylquinolin-2(1H)-one Inhibitor->DAAO Inhibits

Caption: Mechanism of DAAO inhibition.

Protocol: In Vitro DAAO Inhibition Assay (Coupled-Enzyme Assay) [1][4][5]

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DAAO-catalyzed oxidation of D-serine.

Materials:

  • Recombinant human D-amino acid oxidase (hDAAO)

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or a similar H₂O₂-detecting probe)

  • Assay Buffer: e.g., 50 mM Sodium Phosphate, pH 7.4

  • 3-Hydroxy-8-methylquinolin-2(1H)-one (test compound) dissolved in DMSO

  • 96-well, black, flat-bottom microplates

  • Plate reader with fluorescence detection capabilities (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of 3-Hydroxy-8-methylquinolin-2(1H)-one in DMSO. Then, dilute these solutions in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reagent Preparation: Prepare a "Reaction Mix" containing D-serine, HRP, and Amplex® Red in Assay Buffer at 2x the final desired concentration.

  • Assay Plate Setup:

    • Add the diluted test compound solutions to the wells of the 96-well plate.

    • Include wells for a positive control (a known DAAO inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Add the Reaction Mix to all wells.

  • Enzyme Addition: Initiate the enzymatic reaction by adding a solution of hDAAO in Assay Buffer to all wells except for the "no enzyme" control wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Anticancer Activity Evaluation

Scientific Rationale: The quinolin-2(1H)-one scaffold is present in numerous compounds with demonstrated anticancer activity.[4] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. Therefore, it is prudent to screen 3-Hydroxy-8-methylquinolin-2(1H)-one for its potential as an anticancer agent.

G cluster_1 Anticancer Screening Workflow Compound 3-Hydroxy-8-methylquinolin-2(1H)-one Cytotoxicity Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity MoA Mechanism of Action Studies Cytotoxicity->MoA If active Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) MoA->Apoptosis CellCycle Cell Cycle Analysis (e.g., Propidium Iodide staining) MoA->CellCycle

Caption: Workflow for anticancer evaluation.

Protocol: MTT Cell Viability Assay [3][6][7]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well, clear, flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of 3-Hydroxy-8-methylquinolin-2(1H)-one. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

3-Hydroxy-8-methylquinolin-2(1H)-one represents a promising starting point for drug discovery endeavors. Its demonstrated activity as a DAAO inhibitor highlights its potential in the development of novel therapeutics for neurological disorders.[5] Furthermore, the broader pharmacological profile of the quinolin-2(1H)-one scaffold suggests that this compound may possess other valuable biological activities, such as anticancer or antiviral effects.[3][4]

The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of 3-Hydroxy-8-methylquinolin-2(1H)-one. Further research should focus on a comprehensive SAR study by synthesizing and testing analogs with modifications at various positions of the quinolinone ring. In vivo studies in relevant animal models will be crucial to assess the pharmacokinetic properties, efficacy, and safety of lead compounds derived from this scaffold.

References

  • Duplantier, A. J., et al. (2009). Discovery, SAR, and pharmacokinetics of a novel 3-hydroxyquinolin-2(1H)-one series of potent D-amino acid oxidase (DAAO) inhibitors. Journal of Medicinal Chemistry, 52(11), 3576-3585. [Link]

  • Sacchi, S., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 2. [Link]

  • Tomma, J. H., et al. (2013). 3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease. ACS Medicinal Chemistry Letters, 4(7), 613-617. [Link]

  • Al-Omair, M. A., et al. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 12. [Link]

  • Creative Diagnostics (2023). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • National Center for Biotechnology Information (2024). MTT Assay. In: Assay Guidance Manual. [Link]

  • ResearchGate (2018). Assays of D-Amino Acid Oxidase Activity. [Link]

  • Ferreira, R. J. (2014). 3-HYDROXY-QUINOLIN-2(1H)-ONES,A USEFUL SCAFFOLD:SYNTHESIS AND BIOLOGICAL EVALUATION. ULisboa Repository. [Link]

  • Singh, R., & Kaur, H. (2018). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. ResearchGate. [Link]

Sources

Application

Application Note: Analytical Methods for the Quantification of 3-Hydroxy-8-methylquinolin-2(1H)-one

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Scientists. Introduction & Physicochemical Profiling Quinolin-2(1H)-one derivatives (commonly referred to as carbostyrils) are privi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Scientists.

Introduction & Physicochemical Profiling

Quinolin-2(1H)-one derivatives (commonly referred to as carbostyrils) are privileged scaffolds in medicinal chemistry, frequently serving as critical intermediates in the synthesis of antipsychotics, kinase inhibitors, and beta-2 adrenergic agonists[1][2]. The precise quantification of 3-Hydroxy-8-methylquinolin-2(1H)-one (CAS: 861580-69-0) is essential during active pharmaceutical ingredient (API) impurity profiling and pharmacokinetic (PK) evaluations.

This application note details two self-validating analytical workflows: a robust High-Performance Liquid Chromatography (HPLC-UV) method for high-concentration purity assays, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for trace-level quantification in biological matrices.

Analyte Causality Profile

To design an effective chromatographic method, we must first analyze the molecule's physicochemical properties to predict its behavior in solution:

  • Lactam Core: The quinolin-2(1H)-one core exhibits lactam-lactim tautomerism. In aqueous solutions, the lactam form predominates, providing a stable chromophore for UV detection (maxima typically around 215–255 nm)[1][3].

  • 3-Hydroxyl Group: This functional group imparts weak acidic character (estimated pKa ~6.5–7.5). If the mobile phase pH is not strictly controlled, partial ionization will occur, leading to severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase[4].

  • 8-Methyl Group: The addition of the methyl group at the C8 position increases the molecule's overall lipophilicity (logP ~2.0), ensuring adequate retention on reversed-phase (RP) columns.

Method Development Rationale (E-E-A-T)

Do not treat chromatographic parameters as arbitrary settings; every choice in this protocol is dictated by the analyte's molecular structure.

Stationary Phase Selection: An end-capped C18 column is mandatory. Non-end-capped columns possess active silanol groups (-Si-OH) that will hydrogen-bond with the 3-hydroxyl group of the analyte, causing asymmetric peak broadening. We utilize a high-purity, low-silanol activity C18 column to guarantee sharp peak symmetry[4].

Mobile Phase Causality: To maintain 3-Hydroxy-8-methylquinolin-2(1H)-one in its fully protonated, neutral state, the mobile phase pH must be maintained at least 2 units below its pKa. We employ 0.1% Formic Acid (pH ~2.7). This not only suppresses analyte ionization to improve peak shape but also provides the necessary protons [H+] to facilitate efficient ionization in the positive electrospray (ESI+) source during LC-MS/MS analysis[2].

MethodLogic A 3-Hydroxy-8-methylquinolin-2(1H)-one (Target Analyte) B Determine pKa & logP (3-OH is weakly acidic) A->B C Select Mobile Phase (Acidic buffer pH 2.5-3.0) B->C Suppress ionization D Select Stationary Phase (End-capped C18) B->D Hydrophobic retention E Detector Selection C->E D->E F UV-Vis (215-255 nm) For High-Concentration Assay E->F G LC-MS/MS (ESI+) For Trace/PK Analysis E->G

Caption: Logical workflow for developing chromatographic methods for quinolin-2(1H)-one derivatives.

Experimental Protocols

Protocol A: Routine Quantification via RP-HPLC-UV

Purpose: API purity assessment, reaction monitoring, and intermediate tracking.

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Ensure the UV detector is calibrated and set to 234 nm, the optimal wavelength for hydroxyquinolinone derivatives[3].

  • Column Equilibration: Install a C18 column (150 mm × 4.6 mm, 3 µm particle size). Set the column oven to 40°C to reduce mobile phase viscosity and improve mass transfer. Equilibrate at 1.0 mL/min with 95% A / 5% B until the baseline is stable.

  • Standard Preparation: Dissolve 10.0 mg of 3-Hydroxy-8-methylquinolin-2(1H)-one reference standard in 10 mL of Methanol to create a 1 mg/mL stock. Dilute serially with the initial mobile phase (95:5 A:B) to construct a calibration curve (1–100 µg/mL).

  • Injection & Execution: Inject 10 µL of each standard and sample. Run the gradient program detailed in Table 2 .

  • Data Processing: Integrate the peak eluting at approximately 6.2 minutes. Ensure the tailing factor (Tf) is ≤ 1.5.

Protocol B: Trace Analysis via LC-MS/MS (ESI+)

Purpose: Pharmacokinetic profiling in plasma and genotoxic impurity screening.

Sample Preparation (Protein Precipitation): Biological matrices contain proteins that will irreversibly foul the analytical column and cause severe ion suppression in the MS source. We use cold acetonitrile to denature these proteins while keeping our lipophilic analyte in solution.

SamplePrep S1 Plasma/Matrix (100 µL) S2 Protein Precipitation (300 µL Cold ACN) S1->S2 S3 Vortex & Centrifuge (14,000 rpm, 10 min) S2->S3 S4 Supernatant Extraction S3->S4 S5 Evaporate to Dryness (N2 stream) S4->S5 S6 Reconstitution (80:20 A:B) S5->S6 S7 LC-MS/MS Injection (2-5 µL) S6->S7

Caption: Step-by-step protein precipitation and extraction workflow for trace LC-MS/MS analysis.

Step-by-Step Methodology:

  • Extraction: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 300 µL of ice-cold Acetonitrile containing an internal standard (e.g., a deuterated carbostyril analog).

  • Separation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Concentration: Transfer 250 µL of the supernatant to a clean vial. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (80% A / 20% B). Vortex and transfer to an autosampler vial.

  • MS Acquisition: Inject 2 µL into the LC-MS/MS system. Utilize Multiple Reaction Monitoring (MRM) in positive ESI mode. The protonated precursor ion [M+H]+ is m/z 176.2. Monitor the transitions detailed in Table 3 .

Quantitative Data & Parameters

Table 1: Analyte Physicochemical Properties

ParameterValue / Description
Chemical Formula C10H9NO2
Molecular Weight 175.18 g/mol
Monoisotopic Mass 175.0633 Da
Precursor Ion [M+H]+ 176.2 m/z
UV Absorbance Maxima ~215 nm, ~234 nm, ~330 nm

Table 2: HPLC Gradient Elution Program (Protocol A)

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (Acetonitrile)
0.01.0955
2.01.0955
8.01.04060
10.01.01090
12.01.01090
12.11.0955
15.01.0955 (Re-equilibration)

Table 3: LC-MS/MS MRM Transitions (Protocol B)

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Rationale
Quantifier 176.2148.220Loss of Carbon Monoxide (-28 Da) from the lactam core.
Qualifier 176.2130.235Consecutive loss of CO and H2O (-46 Da).

References

  • SIELC Technologies. "Separation of 3-Hydroxyquinoline on Newcrom R1 HPLC column." SIELC.com.
  • Korlakunta, V. G., et al. "Development and Validation of RP-HPLC Method for the Quantification of Potential Genotoxic Impurities in Anti-psychotic drug Aripiprazole." Journal of Applicable Chemistry.
  • Journal of Food and Drug Analysis. "A novel liquid chromatography/mass/mass spectrometry system to determine procaterol levels in human plasma." JFDA-online.com.
  • The Journal of Physical Chemistry B. "Probing the TiO2 Photocatalytic Mechanisms in Water Purification by Use of Quinoline.

Sources

Method

3-Hydroxy-8-methylquinolin-2(1H)-one as a Privileged Scaffold in Medicinal Chemistry

Executive Summary The quinolin-2(1H)-one core is a well-established privileged structure in modern drug discovery[1]. Specifically, 3-hydroxy-8-methylquinolin-2(1H)-one (CAS: 861580-69-0)[2] has emerged as a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolin-2(1H)-one core is a well-established privileged structure in modern drug discovery[1]. Specifically, 3-hydroxy-8-methylquinolin-2(1H)-one (CAS: 861580-69-0)[2] has emerged as a highly versatile pharmacophore. Its rigid bicyclic framework, combined with the strategic placement of a hydroxyl group at the C3 position and a methyl group at the C8 position, provides multiple points for targeted chemical modification. This scaffold is particularly noted for its ability to act as a potent competitive inhibitor of D-amino acid oxidase (DAAO)[3], a modulator of metalloenzymes via bidentate chelation[4], and an inhibitor of tyrosinase in melanogenesis[1].

This application note provides an in-depth mechanistic analysis of the scaffold, quantitative efficacy data, and self-validating experimental protocols for its synthesis and biological evaluation.

Mechanistic Insights & Pharmacological Targets

As a Senior Application Scientist, it is critical to understand why a scaffold binds to its target, rather than just knowing that it does. The efficacy of 3-hydroxy-8-methylquinolin-2(1H)-one is driven by two primary molecular interactions:

D-Amino Acid Oxidase (DAAO) Inhibition in Neurology

DAAO is a peroxisomal enzyme responsible for the oxidative deamination of D-amino acids, including D-serine, a crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor[5]. Hypofunction of the NMDA receptor is a leading pathophysiological hypothesis for schizophrenia[6].

  • Causality of Binding: The 3-hydroxyquinolin-2(1H)-one core acts as a transition-state analog that competitively binds to the active site of human DAAO[3]. The C8-methyl substitution is not merely structural; it provides a critical van der Waals interaction within the hydrophobic pocket of the DAAO active site, significantly restricting the conformational entropy of the inhibitor-enzyme complex and enhancing binding affinity compared to unsubstituted analogs.

DAAO_Pathway A 3-Hydroxy-8-methylquinolin-2(1H)-one (DAAO Inhibitor) B D-Amino Acid Oxidase (DAAO Enzyme) A->B Competitive Inhibition C D-Serine Degradation (Blocked) B->C Prevents D Synaptic D-Serine Levels Increase C->D Leads to E NMDA Receptor Co-activation D->E Enhances

Caption: Neurological signaling pathway demonstrating DAAO inhibition and subsequent NMDA receptor modulation.

Metalloenzyme Modulation via Bidentate Chelation

The spatial arrangement of the C3-hydroxyl group and the C2-carbonyl oxygen creates a highly effective bidentate chelating motif.

  • Causality of Binding: This motif coordinates with divalent metal ions (such as Fe²⁺ or Mg²⁺) located in the catalytic centers of various enzymes. For instance, derivatives of 3-hydroxyquinolin-2(1H)-one have been shown to functionally stabilize human phenylalanine hydroxylase (hPAH) by coordinating with its non-heme ferric center, acting as pharmacological chaperones for the treatment of Phenylketonuria (PKU)[4].

Chelation M Metal Ion (Fe2+, Mg2+) O1 3-Hydroxyl Oxygen O1->M Coordinate Bond O2 2-Carbonyl Oxygen O2->M Coordinate Bond S Quinolinone Core S->O1 S->O2

Caption: Bidentate chelation logic of the 3-hydroxyquinolin-2(1H)-one pharmacophore with active-site metal ions.

Quantitative Data Presentation

The following table summarizes the comparative in vitro efficacy (IC₅₀) of the 3-hydroxyquinolin-2(1H)-one scaffold against key enzymatic targets, validating its potency in medicinal chemistry[3].

Target EnzymeCompound / DerivativeIC₅₀ ValueReference StandardReference IC₅₀
Human DAAO (hDAAO) 3-hydroxyquinolin-2(1H)-one core~4.5 nMSodium Benzoate>100,000 nM
Mushroom Tyrosinase Substituted 3-HQ derivative2.52 µMKojic Acid26.4 µM
Human PAH (hPAH) 3-HQ Chaperone derivativeStabilizerL-PhenylalanineSubstrate

Note: The C8-methyl substitution generally preserves the nanomolar potency against hDAAO while improving the lipophilic ligand efficiency (LLE) required for blood-brain barrier (BBB) penetration[5].

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-8-methylquinolin-2(1H)-one

This robust, two-step synthetic workflow adapts established methodologies for quinolinone construction[7]. The causality behind this route relies on the initial formation of an amide bond to establish the carbon framework, followed by a thermodynamically driven base-mediated ring closure.

Materials & Reagents:

  • 2-Amino-3-methylbenzoic acid (Starting Material)

  • Ethyl malonyl chloride (Acylating Agent)

  • Pyridine (Acid Scavenger)

  • Anhydrous Dichloromethane (DCM)

  • Sodium ethoxide (NaOEt) in Ethanol (Cyclization Base)

Step-by-Step Methodology:

  • N-Acylation (Framework Construction):

    • Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in anhydrous DCM under an inert argon atmosphere[7].

    • Cool the reaction vessel to 0°C to control the exothermic acylation and prevent side reactions.

    • Add pyridine (1.2 eq) followed by the dropwise addition of ethyl malonyl chloride (1.1 eq)[7]. Rationale: Pyridine acts as a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction forward.

    • Stir at 0°C for 30 minutes, then warm to room temperature for 4-6 hours. Quench with 1M HCl, extract with DCM, and concentrate to yield the unpurified intermediate.

  • Intramolecular Cyclization (Ring Closure):

    • Dissolve the crude intermediate in anhydrous ethanol.

    • Add a solution of NaOEt (1.5 eq) dropwise at room temperature[7]. Rationale: The strong base deprotonates the active methylene group, initiating a nucleophilic attack on the ester carbonyl to form the bicyclic ring.

    • Reflux the mixture for 2-4 hours. Monitor via TLC until the intermediate is consumed.

    • Cool to room temperature, neutralize with 1M HCl, and collect the precipitated 3-hydroxy-8-methylquinolin-2(1H)-one via vacuum filtration. Recrystallize from ethanol/water for >98% purity[8].

Synthesis N1 2-Amino-3-methylbenzoic acid (Starting Material) N2 N-Acylation (Ethyl malonyl chloride, Pyridine, 0°C to RT) N1->N2 N3 Intermediate: 2-(3-ethoxy-3-oxopropanamido)-3-methylbenzoic acid N2->N3 4-6 hours N4 Intramolecular Cyclization (NaOEt, EtOH, Reflux) N3->N4 N5 3-Hydroxy-8-methylquinolin-2(1H)-one (Target Scaffold) N4->N5 2-4 hours

Caption: Two-step synthetic workflow for the construction of the 3-hydroxy-8-methylquinolin-2(1H)-one scaffold.

Protocol 2: In Vitro DAAO Inhibition Assay (Self-Validating System)

To ensure trustworthiness, this protocol utilizes a coupled enzyme system (Amplex Red) that provides a self-validating fluorescent readout. The assay measures the production of hydrogen peroxide (H₂O₂), a direct byproduct of DAAO-mediated D-serine oxidation[5].

Assay Components:

  • Recombinant Human DAAO (hDAAO)

  • D-Serine (Substrate)

  • Amplex Red Reagent & Horseradish Peroxidase (HRP)

  • Test Compound: 3-Hydroxy-8-methylquinolin-2(1H)-one (Serial dilutions from 10 µM to 0.1 nM)

Step-by-Step Methodology:

  • Preparation of Master Mix: Prepare an assay buffer (50 mM Sodium Phosphate, pH 7.4). Create a master mix containing HRP (1 U/mL) and Amplex Red (50 µM). Rationale: Amplex Red reacts with H₂O₂ in a 1:1 stoichiometry in the presence of HRP to produce highly fluorescent resorufin, ensuring a highly sensitive, linear readout.

  • Inhibitor Incubation: In a 96-well black microplate, add 10 µL of the test compound (at various concentrations) and 20 µL of hDAAO enzyme solution. Incubate at 37°C for 15 minutes to allow the inhibitor to reach binding equilibrium with the enzyme active site.

  • Reaction Initiation: Add 20 µL of D-serine (final concentration at its Kₘ value, approx. 5 mM) mixed with the Amplex Red/HRP master mix to initiate the reaction.

  • Kinetic Measurement: Immediately read the fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes at 37°C.

  • Self-Validation & Controls:

    • Positive Control: Enzyme + Substrate + Vehicle (DMSO) to establish V_max.

    • Negative Control: Substrate + Vehicle (No Enzyme) to account for auto-oxidation of Amplex Red.

    • Orthogonal Control: Include a known DAAO inhibitor (e.g., Sodium Benzoate) to validate assay sensitivity[3].

  • Data Analysis: Calculate the initial velocity (slope of the linear phase) for each concentration. Plot the percentage of remaining activity versus the log of the inhibitor concentration to determine the IC₅₀ using non-linear regression analysis.

References

  • Accela ChemBio. (n.d.). N/A,3-Hydroxy-7-(trifluoromethyl)quinolin-2(1H)-one-AccelaChem. Retrieved from[Link][2]

  • Google Patents. (2019). WO2019076329A1 - D-amino acid oxidase inhibitors and therapeutic uses thereof. Retrieved from[5]

  • Googleapis. (2013). D-amino acid oxidase enzyme (DAAO) inhibitors. Retrieved from[Link][6]

  • ResearchGate. (2025). Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives. Retrieved from [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Identifying and minimizing side products in 3-Hydroxy-8-methylquinolin-2(1H)-one synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances, competing pathways, and common pitfalls encountered during the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances, competing pathways, and common pitfalls encountered during the synthesis of 3-hydroxy-8-methylquinolin-2(1H)-one. Because this bifunctional scaffold is highly prone to side reactions, successful synthesis requires rigorous control over reaction kinetics and thermodynamics.

This guide focuses on troubleshooting the two most robust modern methodologies: the acid-catalyzed rearrangement of oxirane-2-carboxamides and the Rh(II)-catalyzed ring expansion of isatins .

Mechanistic Workflows & Pathway Divergence

To minimize side products, you must first understand the divergent pathways that generate them. Below are the mechanistic workflows for the two primary synthetic routes.

Route A: Acid-Catalyzed Rearrangement of Oxirane-2-carboxamides

When treating 2-chloro-N-(2-methylphenyl)oxirane-2-carboxamide with acid, a carbocation intermediate is formed. The regioselectivity of the subsequent ring closure dictates whether you obtain the desired quinolone or an undesired indolinone side product.

Oxirane_Rearrangement SM 2-Chloro-N-(o-tolyl) oxirane-2-carboxamide Int Carbocation Intermediate SM->Int CF3CO2H (Acid Catalysis) PathA Ortho-Attack (Desired Pathway) Int->PathA PathB Ipso-Attack / 1,2-Cl Shift (Side Reaction) Int->PathB ProdA 3-Hydroxy-8-methylquinolin- 2(1H)-one PathA->ProdA ProdB 3-Hydroxyindolin-2-one Derivatives PathB->ProdB

Mechanistic divergence in the acid-catalyzed rearrangement of oxirane-2-carboxamides.

Route B: Rh(II)-Catalyzed Ring Expansion of 7-Methylisatin

This route utilizes ethyl diazoacetate (EDA) to expand the 5-membered isatin ring into a 6-membered quinolone. The critical step is the formation of a metallocarbene; failure here leads to spiro-epoxide side products.

Isatin_Expansion SM 7-Methylisatin + Ethyl Diazoacetate Adduct Aldol Adduct (Intermediate) SM->Adduct DBU (Base) Carbene Rh(II) Metallocarbene Adduct->Carbene Rh2(OAc)4 (-N2) Desired Ring Expansion (Migration) Carbene->Desired Side Spiro-epoxidation (Side Reaction) Carbene->Side Catalyst Poisoning / Excess EDA Prod 3-Hydroxy-8-methylquinolin- 2(1H)-one Desired->Prod SideProd Spiro-epoxide Byproduct Side->SideProd

Rh(II)-catalyzed ring expansion of 7-methylisatin highlighting the metallocarbene intermediate.

Troubleshooting FAQs

Q1: During the acid-catalyzed rearrangement of 2-chloro-N-(2-methylphenyl)oxirane-2-carboxamide, I am isolating a 5-membered ring side product instead of the 6-membered quinolone. What is happening? A1: You are observing the formation of a 3-hydroxyindolin-2-one derivative. As shown in the first workflow diagram, the carbocation intermediate can undergo an ipso-attack or a 1,2-chlorine shift instead of the desired ortho-attack on the aromatic ring. To minimize this, you must strictly control the thermodynamics. Using Trifluoroacetic acid (TFA) at room temperature kinetically favors the ortho-attack (quinolone). Conversely, applying heat or using harsher acid mixtures (like AcOH/H₂SO₄) provides the activation energy necessary to push the equilibrium toward the thermodynamically stable indolinone side product [1].

Q2: I am using the Rh(II)-catalyzed ring expansion of 7-methylisatin with EDA, but my yields are low and I see spiro-epoxide byproducts. How can I optimize this? A2: The rate-limiting step in this transformation is the generation of the metallocarbene from the diazo intermediate. If the Rh₂(OAc)₄ catalyst is poisoned, or if the localized concentration of EDA is too high, the intermediate will undergo a direct nucleophilic attack to form a spiro-epoxide rather than the desired ring expansion [2]. Solution: Ensure EDA is added dropwise via a syringe pump over 1–2 hours to maintain a low steady-state concentration. Additionally, incorporating DBU as a co-catalyst facilitates the initial aldol-type addition of EDA to the isatin carbonyl, priming the system for efficient Rh-catalyzed expansion.

Q3: When attempting to derivatize the 3-hydroxy-8-methylquinolin-2(1H)-one, I am getting a mixture of N-alkylated and O-alkylated side products. How do I prevent O-alkylation? A3: The 3-hydroxy-2-quinolone core exhibits keto-enol tautomerism and ambident nucleophilicity. Under standard basic conditions (e.g., K₂CO₃ in DMF), the oxygen at the C3 position is highly reactive. To favor N-alkylation, use softer bases (such as Cs₂CO₃) which coordinate differently with the ambident anion, or perform the reaction under Mitsunobu conditions. Alternatively, temporarily protect the 3-hydroxyl group as an acetate before N-alkylation, followed by mild basic deprotection.

Quantitative Data: Optimizing Product Distribution

To illustrate the causality discussed in Q1 , the following table summarizes how acid selection and temperature dictate the ratio of the desired quinolone versus the indolin-2-one side product during the oxirane rearrangement.

Table 1: Effect of Acid Catalyst on Product Distribution
Acid CatalystTemperature (°C)Reaction Time (h)Yield: 8-Methylquinolone (%)Yield: Indolin-2-one Side Product (%)
CF₃CO₂H (TFA)25282 < 5
CF₃CO₂H (TFA)7044538
AcOH / H₂SO₄10011572
HCl (conc.) / EtOH80121085

Data synthesized from mechanistic studies demonstrating the thermal and acid-strength dependence of the ortho- vs ipso-attack pathways [1].

Self-Validating Experimental Protocol

The following protocol details the optimized synthesis of 3-hydroxy-8-methylquinolin-2(1H)-one via the acid-catalyzed rearrangement route. It is designed as a self-validating system, ensuring you can verify the integrity of the reaction at each step.

Step 1: Preparation of the Reaction Mixture

  • In an oven-dried 50 mL round-bottom flask, dissolve 2-chloro-N-(2-methylphenyl)oxirane-2-carboxamide (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere.

Step 2: Controlled Acid Addition

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add trifluoroacetic acid (TFA, 5.0 equiv) over 10 minutes.

  • Causality Note: Slow addition at 0 °C prevents localized exothermic spikes. Heat provides the activation energy required for the undesired ipso-attack pathway; keeping the system cold ensures the reaction remains under kinetic control, favoring the ortho-attack.

Step 3: Rearrangement Phase

  • Remove the ice bath and allow the reaction to warm to 25 °C. Stir for exactly 2 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot (R_f ~0.6) must completely disappear. It should be replaced by a highly fluorescent blue spot under 254 nm UV light (R_f ~0.3), which is indicative of the extended aromatic conjugation present in the quinolone core.

Step 4: Quenching & Workup

  • Pour the reaction mixture into ice-cold saturated NaHCO₃ (20 mL) to neutralize the TFA.

  • Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 5: Purification & Final Validation

  • Recrystallize the crude solid from hot ethanol to remove trace indolinone impurities.

  • Validation Check: Analyze the purified product via ¹H NMR (DMSO-d₆). You should observe a characteristic broad singlet at ~10.5 ppm (OH) and ~11.8 ppm (NH). The disappearance of the oxirane ring proton (typically found at ~4.5 ppm in the starting material) confirms complete rearrangement.

References

  • Mamedov, V. A., et al. "Synthesis and Mechanistic Insights of the Formation of 3-Hydroxyquinolin-2-ones including Viridicatin from 2-Chloro-N,3-diaryloxirane-2-carboxamides under Acid-Catalyzed Rearrangements." The Journal of Organic Chemistry, 2021. URL:[Link]

  • Gois, P. M. P., et al. "Ring-Expansion Reaction of Isatins with Ethyl Diazoacetate Catalyzed by Dirhodium(II)/DBU Metal-Organic System: En Route to Viridicatin Alkaloids." Chemistry - A European Journal, 2013. URL:[Link]

Optimization

Methods for removing impurities from synthesized 3-Hydroxy-8-methylquinolin-2(1H)-one

Technical Support Center: Purification of 3-Hydroxy-8-methylquinolin-2(1H)-one This guide serves as a dedicated resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Hydroxy-8-methylquinolin-2(1H)-one

This guide serves as a dedicated resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 3-Hydroxy-8-methylquinolin-2(1H)-one. Achieving high purity for this and related quinolinone scaffolds is critical for downstream applications, from biological screening to structural analysis. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common and complex challenges encountered during the purification process.

Part 1: Impurity Profile & Initial Assessment (FAQs)

This section addresses the foundational questions regarding the nature of impurities and the analytical methods required for their detection.

Q1: What are the most probable impurities in a crude sample of 3-Hydroxy-8-methylquinolin-2(1H)-one synthesized via the Conrad-Limpach reaction?

A1: The Conrad-Limpach synthesis, which involves the condensation of an aniline (2-methylaniline) with a β-ketoester followed by high-temperature cyclization, is a common route to this scaffold.[1][2] Impurities typically arise from several sources:

  • Unreacted Starting Materials: Residual 2-methylaniline or the β-ketoester are common contaminants if the initial condensation is incomplete.

  • Kinetic vs. Thermodynamic Products: The Conrad-Limpach reaction is temperature-sensitive. Lower temperatures can favor the formation of the 4-quinolone isomer (kinetic product), while very high temperatures are required for the desired 2-quinolone (thermodynamic product).[3] Inadequate temperature control can lead to a mixture of isomers.

  • Side-Reaction Products: The high temperatures (~250 °C) required for the thermal cyclization can lead to thermal degradation or polymerization byproducts, especially if the reaction time is excessive.[4][5]

  • Solvent Residue: High-boiling point solvents like Dowtherm A or mineral oil, often used to achieve the necessary cyclization temperatures, can be difficult to remove completely.[2]

Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my crude product?

A2: A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis of quinolinone derivatives due to its high resolution and sensitivity.[6] A reversed-phase method using a C18 column can effectively separate the target compound from polar and non-polar impurities.[6][7]

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time monitoring of reaction progress and for selecting an appropriate solvent system for column chromatography.[8] An ideal TLC solvent system will show good separation between your product (aim for an Rf value of ~0.3) and any impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed structural information, confirming the identity of the desired product and helping to characterize impurities. It can reveal the presence of unreacted starting materials or isomeric byproducts.[6]

Part 2: Troubleshooting Purification Protocols

This section is structured as a problem-solving guide for the two primary purification techniques: recrystallization and column chromatography.

Recrystallization Troubleshooting

Recrystallization is often the most effective method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.[10]

Q3: My compound has "oiled out" during cooling instead of forming crystals. What is happening and how do I fix it?

A3: "Oiling out" occurs when the solute's solubility is so low in the cooling solvent that it separates as a liquid phase before the solution reaches its crystallization temperature. This is often caused by the solution being too concentrated (supersaturated) or cooling too rapidly.[11]

  • Causality & Solution: An oily layer typically contains trapped impurities. To resolve this, reheat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation.[11] Then, allow the flask to cool very slowly, first on the benchtop, insulated if necessary, before moving to a colder environment like an ice bath. This slower cooling rate provides the necessary time for ordered crystal lattice formation.[11]

Q4: I have very low recovery of my product after recrystallization. What are the likely causes?

A4: A poor yield is a common issue and can almost always be traced back to solvent selection or volume.[12]

  • Cause 1: Too Much Solvent Was Used. The goal is to use the minimum amount of hot solvent to just dissolve the crude solid.[13] Using an excessive volume will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: If you have already filtered your crystals, you can try to recover more product from the filtrate by evaporating some of the solvent and cooling again for a "second crop." Note that this second crop may be less pure and require another recrystallization.[13]

  • Cause 2: The Compound is Too Soluble in the Cold Solvent. The ideal solvent provides a large solubility differential between hot and cold conditions.[14][15]

    • Solution: Ensure you have cooled the solution sufficiently. Placing the flask in an ice bath for at least 20-30 minutes can maximize crystal formation.[11] If recovery is still low, a different solvent or a mixed-solvent system is required.

Q5: How do I select an optimal solvent system for 3-Hydroxy-8-methylquinolin-2(1H)-one?

A5: The principle of "like dissolves like" is a good starting point.[14] Your compound is a polar heterocyclic molecule with hydrogen bonding capability (hydroxyl and amide groups).

  • Single Solvents: Start by testing polar solvents. Good candidates include ethanol, methanol, or ethyl acetate.[3][13] The ideal solvent will dissolve the compound when boiling but show poor solubility at room temperature or in an ice bath.[16]

  • Mixed-Solvent Systems: If no single solvent is ideal, use a solvent pair.[13] This involves dissolving the compound in a "good" solvent (one in which it is highly soluble, e.g., ethanol or acetone) and then adding a "poor" or "anti-solvent" (one in which it is insoluble, e.g., water or hexanes) dropwise to the hot solution until it becomes cloudy.[17][18] A few drops of the good solvent are then added to redissolve the solid, and the solution is cooled slowly. Common pairs for polar compounds include ethanol/water or acetone/water.[18]

Column Chromatography Troubleshooting

Column chromatography is used when recrystallization is ineffective, particularly for removing impurities with similar solubility profiles.[11]

Q6: My compound and an impurity are co-eluting or have very poor separation on a silica gel column. What are my options?

A6: Poor separation indicates that the chosen solvent system does not have sufficient selectivity for the components of your mixture.[11]

  • Causality & Solution: The polarity of your eluent is not optimal.

    • Adjust Solvent Ratio: If you are using a binary system like hexane/ethyl acetate, first try making small, gradual changes to the ratio to find the "sweet spot."

    • Change Solvent System: If adjusting the ratio fails, switch to a different solvent system with different chemical properties.[11] For example, if hexane/ethyl acetate (a non-polar and a polar aprotic solvent) is not working, try a system like dichloromethane/methanol. The addition of methanol introduces a polar protic solvent which can disrupt hydrogen bonding interactions differently.

    • Gradient Elution: Instead of running the column with a single solvent mixture (isocratic), start with a low-polarity eluent and gradually increase the polarity over the course of the separation. This can help separate compounds that are close in polarity.[3]

Q7: My product seems to be stuck on the column and won't elute, even with a highly polar solvent system.

A7: This is a common problem with N-heterocyclic compounds on standard silica gel.[9]

  • Causality & Solution: The acidic nature of silica gel can cause strong interactions (e.g., protonation) with the basic nitrogen atom in the quinolinone ring, leading to irreversible adsorption or significant peak tailing.[9]

    • Use a Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent. This will neutralize the acidic sites on the silica, allowing your compound to elute properly.[9]

    • Switch the Stationary Phase: If a modifier is not effective or compatible with your compound, consider using a different stationary phase. Neutral alumina is an excellent alternative for acid-sensitive or basic compounds.[9]

Part 3: Standardized Purification Protocols

Protocol 1: Recrystallization of 3-Hydroxy-8-methylquinolin-2(1H)-one
  • Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent needed to fully dissolve the solid at the solvent's boiling point.[10]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.[10] This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the crystals under vacuum to a constant weight.[4]

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Determine the optimal eluent using TLC, aiming for an Rf of 0.2-0.3 for the target compound.[9]

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexane).[19]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column. This "dry loading" method generally provides better resolution than loading as a liquid.

  • Elution: Begin eluting the column with the selected solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[19]

Protocol 3: HPLC Method for Purity Assessment

This protocol provides a starting point for purity analysis. Method development and validation are necessary for quantitative applications.[20]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm[6][7]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[6]
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min[6]
Column Temp. 30 °C[7]
Detection UV at 254 nm[7]
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in Methanol or Acetonitrile

Part 4: Visual Guides and Data Summary

Diagrams

Purification_Troubleshooting cluster_path start Crude Product recrystallization Attempt Recrystallization start->recrystallization column Attempt Column Chromatography start->column Direct to Column oils_out Product Oils Out? recrystallization->oils_out poor_sep Poor Separation? column->poor_sep success_recryst High Purity Crystals low_yield Low Yield? oils_out->low_yield No reheat Reheat, Add More Hot Solvent, Cool Slowly oils_out->reheat Yes no_crystals No Crystals Form? low_yield->no_crystals change_solvent Use Less Solvent, Cool Longer, or Change Solvent System low_yield->change_solvent Yes no_crystals->success_recryst No scratch_seed Scratch Flask, Add Seed Crystal, or Concentrate Solution no_crystals->scratch_seed Yes reheat->recrystallization reheat->column Persistent Issue change_solvent->recrystallization change_solvent->column Persistent Issue scratch_seed->recrystallization scratch_seed->column Persistent Issue success_column Pure Fractions no_elution Product Stuck on Column? poor_sep->no_elution adjust_eluent Adjust Eluent Polarity or Switch Solvent System poor_sep->adjust_eluent Yes no_elution->success_column add_modifier Add Triethylamine to Eluent or Switch to Alumina no_elution->add_modifier Yes adjust_eluent->column add_modifier->column

Caption: Troubleshooting logic for common purification issues.

Purification_Workflow cluster_0 Synthesis & Workup cluster_1 Primary Purification cluster_2 Purity Check & Secondary Purification cluster_3 Final Product synthesis Crude Synthesis Product recrystallization Recrystallization (e.g., from Ethanol) synthesis->recrystallization filtration Vacuum Filtration recrystallization->filtration mother_liquor Mother Liquor (contains impurities) filtration->mother_liquor crystals Crystalline Solid filtration->crystals purity_check1 Purity Check (TLC/HPLC) crystals->purity_check1 is_pure Purity > 98%? purity_check1->is_pure column Column Chromatography (if necessary) is_pure->column No final_product Pure 3-Hydroxy-8-methyl- quinolin-2(1H)-one is_pure->final_product Yes combine_fractions Combine Pure Fractions & Evaporate column->combine_fractions combine_fractions->purity_check1 final_analysis Final Analysis (HPLC, NMR, MS) final_product->final_analysis

Caption: General experimental workflow for purification.

Data Tables

Table 1: Comparison of Primary Purification Techniques

TechniquePrincipleBest ForCommon Issues
Recrystallization Differential solubility in a solvent at hot vs. cold temperatures.[15]Removing bulk impurities from a solid product that is thermally stable.Low yield, "oiling out," finding a suitable solvent.[11][12]
Column Chromatography Differential partitioning of components between a mobile and stationary phase.[11]Separating complex mixtures or impurities with similar solubility to the product.Poor separation, compound sticking to the column, column overloading.[11]

Table 2: Recommended Solvents for Recrystallization of Quinolinones

Solvent / SystemPolarityBoiling Point (°C)Notes
Ethanol Polar Protic78Excellent general-purpose solvent for polar heterocycles.[3][13]
Methanol Polar Protic65Good for polar compounds, easily removed due to low boiling point.[13]
Ethyl Acetate Polar Aprotic77Good for intermediate polarity compounds.[13]
Ethanol / Water MixedVariableA powerful system where water acts as the anti-solvent for polar compounds.[16][18]
Dichloromethane / Hexane MixedVariableGood for compounds that are too soluble in chlorinated solvents alone.[3]

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Quinolinone Derivatives.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
  • BenchChem. (n.d.). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
  • University of Colorado Boulder. (n.d.). Recrystallization-1.doc.pdf.
  • University of Toronto. (n.d.). Experiment 2: Recrystallization.
  • BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Patel, K. D., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Pharmaceutical Investigation. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9NsIygY9-pbPbRuhoJO2FMFzqvSnUHL6x698PC1dzCs6P-mUoGwGpQ1quUcbqNcsokHeo7snvVOrT9SsoDuDRsiMWLNq05Lqxgrnc5vNoVt6lV1GbWm_r93WcPMCGQ4tIC6XflF2Yc8BL5vjHUBU=
  • BenchChem. (n.d.). Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.
  • BenchChem. (n.d.). Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • Organic Chemistry Portal. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • BenchChem. (n.d.). How to avoid impurities in quinoline cyclization reactions.
  • Maccoss, M., et al. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • Magritek. (n.d.). Column Chromatography.
  • BenchChem. (n.d.). Purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one by recrystallization.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.

Sources

Troubleshooting

Preventing degradation of 3-Hydroxy-8-methylquinolin-2(1H)-one during storage and use

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. To truly prevent the degradation of 3-Hydroxy-8-methylquinolin-2(1H)-one , we must first understand its molecular vulnerabilities.

This compound features a quinolinone core with a hydroxyl group at the 3-position. While this structure is critical for its biological activity—such as its ability to act as a pharmacological chaperone by coordinating the non-heme ferric center in human phenylalanine hydroxylase (hPAH)[1] or acting as a tyrosinase inhibitor[2]—it also introduces specific chemical liabilities. The 3-hydroxy group is highly susceptible to auto-oxidation, photo-degradation, and transition-metal-catalyzed redox cycling.

Below is our comprehensive troubleshooting guide, structural data, and self-validating protocols to ensure absolute scientific integrity in your workflows.

I. Troubleshooting Guide & FAQs

Q1: My stock solution of 3-Hydroxy-8-methylquinolin-2(1H)-one turned from clear to a yellowish-brown tint. Is it still viable? A: No, you should discard it. The discoloration is a direct visual indicator of oxidative degradation. The 3-hydroxyquinolinone core is structurally analogous to catechols in its redox behavior. Upon exposure to oxygen and light, the 3-hydroxy group oxidizes into a highly reactive quinone-like intermediate[2]. These intermediates rapidly undergo radical coupling to form polymeric degradants, which absorb light in the visible spectrum (causing the brown tint).

Q2: I am using this compound in an aqueous enzymatic assay at pH 8.0, but I am seeing rapid loss of inhibitory activity. Why? A: The degradation is driven by base-catalyzed auto-oxidation. The pKa of the 3-hydroxyl group on the quinolinone ring typically falls between 7.5 and 8.5. At pH 8.0, a significant fraction of the molecule exists as a deprotonated phenolate ion. This deprotonation drastically increases the electron density on the aromatic ring, lowering its oxidation potential and making it highly reactive toward dissolved molecular oxygen. To preserve stability, maintain your assay buffer at a pH strictly below 7.5, or rigorously degas your buffers to remove O2​ .

Q3: My compound degrades in buffer even at pH 7.0 in the dark. What is causing this? A: This is almost certainly transition-metal-catalyzed oxidation. 3-Hydroxyquinolin-2(1H)-one derivatives are potent iron chelators; in fact, their ability to coordinate Fe3+ is the exact mechanism by which they stabilize hPAH[1]. However, this means that trace amounts of iron ( Fe2+/Fe3+ ) or copper ( Cu2+ ) in your assay buffers will bind to the compound and catalyze its oxidation via redox cycling. You must use ultra-pure (TraceSELECT) reagents or supplement your buffer with a secondary chelator like EDTA (if compatible with your enzyme).

II. Quantitative Stability Data

To assist in your experimental design, the following table summarizes the degradation kinetics of 3-Hydroxy-8-methylquinolin-2(1H)-one under various environmental conditions.

Storage / Assay ConditionpHTempLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
100% Anhydrous DMSO N/A-20°CDark> 12 monthsNone (Stable baseline)
Aqueous Buffer (Standard) 7.425°CAmbient Lab Light~24 - 48 hoursTrace metal-catalyzed oxidation
Aqueous Buffer (Basic) 8.537°CAmbient Lab Light< 4 hoursBase-catalyzed auto-oxidation
Aqueous Buffer (UV) 7.425°CDirect UV / Sunlight< 2 hoursPhotochemical radical cleavage
Degassed Buffer + EDTA 7.237°CDark> 7 daysMinimized oxidation

III. Mechanistic & Troubleshooting Visualizations

G A 3-Hydroxy-8-methylquinolin-2(1H)-one (Stable Enol) B Deprotonated Phenolate (High pH) A->B pH > 7.5 C Quinone-like Intermediate (Oxidized) A->C UV Light / O2 B->C O2 / Trace Metals D Polymeric Degradants (Loss of Activity) C->D Radical Coupling

Oxidative and pH-dependent degradation pathways of 3-hydroxyquinolin-2(1H)-one derivatives.

Workflow Start Issue: Discoloration or Loss of Activity CheckSolvent Check Storage Solvent Start->CheckSolvent IsDMSO Is it in 100% dry DMSO? CheckSolvent->IsDMSO CheckpH Check Assay Buffer pH IsDMSO->CheckpH Yes Remake Remake Stock & Store in Amber Vials IsDMSO->Remake No IspH Is pH > 7.5? CheckpH->IspH AddChelator Add EDTA/EGTA & Degas Buffer IspH->AddChelator Yes (Oxidation risk) IspH->AddChelator No (Check trace metals)

Troubleshooting workflow for resolving compound degradation and assay inconsistencies.

IV. Self-Validating Experimental Protocols

To ensure reproducibility, implement the following protocols. They are designed with built-in validation steps so you can independently verify the integrity of your compound before committing to expensive biological assays.

Protocol A: Preparation of Ultra-Stable Master Stocks

Causality Focus: Water introduces dissolved oxygen and facilitates acid-base reactions. By keeping the master stock completely anhydrous and shielded from photons, we arrest the primary degradation pathways.

  • Equilibration: Allow the lyophilized powder of 3-Hydroxy-8-methylquinolin-2(1H)-one to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture condensation.

  • Solvent Preparation: Use only anhydrous, sealed DMSO (water content <0.005%). Purge the DMSO vial with Argon or Nitrogen gas for 5 minutes prior to use.

  • Dissolution: Dissolve the compound to a 10 mM or 50 mM concentration. Perform this step under subdued lighting.

  • Aliquotting: Divide the master stock into single-use aliquots using amber glass vials (or foil-wrapped Eppendorf tubes) to block UV-induced radical formation.

  • Storage: Flush the headspace of each vial with Argon gas, seal tightly, and store at -20°C or -80°C.

  • Validation Step (UV-Vis Quality Control): Before using an aliquot that has been stored for >1 month, dilute a small fraction in pure DMSO and scan from 250 nm to 500 nm. Intact 3-hydroxyquinolinones exhibit sharp peaks in the UV region. If you observe a broad absorbance shoulder emerging past 400 nm (indicating quinone formation), discard the aliquot.

Protocol B: Assay Buffer Preparation for Metal-Sensitive Assays

Causality Focus: Since the 3-hydroxyquinolinone core binds metals[1], we must passivate the buffer to prevent the compound from acting as a sacrificial antioxidant.

  • Buffer Selection: Prepare your biological buffer (e.g., HEPES or Tris) using strictly LC-MS grade or TraceSELECT water.

  • pH Adjustment: Adjust the pH to 7.0–7.4. Avoid exceeding pH 7.5 unless absolutely required by the enzyme.

  • Chelation (If compatible): Add 10–50 µM EDTA or DTPA to the buffer. Note: Do not do this if your target enzyme (e.g., hPAH) requires a metal cofactor for activity. If the enzyme requires a metal, proceed to step 4.

  • Deoxygenation: Sparge the buffer with Nitrogen gas for 15 minutes to displace dissolved O2​ .

  • Addition of Compound: Add the 3-Hydroxy-8-methylquinolin-2(1H)-one stock directly to the assay buffer immediately prior to initiating the reaction. Do not let the compound sit in the aqueous buffer for extended pre-incubation periods unless validating chaperone activity[3].

V. References

  • Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives Source: ResearchGate URL:[Link]

  • Effect of the 3-hydroxyquinolin-2(1H)-one (3HQ) derivatives library on the specific enzyme activity and thermal stability of human phenylalanine hydroxylase (hPAH) Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: 3-Hydroxy-8-methylquinolin-2(1H)-one vs. Established Therapeutics

Executive Summary The identification of pleiotropic small-molecule scaffolds is a cornerstone of modern drug discovery. The compound 3-Hydroxy-8-methylquinolin-2(1H)-one (CAS: 861580-69-0) has emerged as a highly privile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of pleiotropic small-molecule scaffolds is a cornerstone of modern drug discovery. The compound 3-Hydroxy-8-methylquinolin-2(1H)-one (CAS: 861580-69-0) has emerged as a highly privileged structural motif[1]. Originally identified through high-throughput screening, this rigid heterocyclic core exhibits profound efficacy across two distinct therapeutic domains: neurology and metabolic disorders.

In neurology, it functions as an ultra-potent, nanomolar inhibitor of D-amino acid oxidase (DAAO), offering a mechanism to elevate synaptic D-serine and reverse NMDA receptor hypofunction in schizophrenia[2]. In metabolic genetics, it acts as a pharmacological chaperone, stabilizing the human phenylalanine hydroxylase (hPAH) enzyme to mitigate the protein misfolding underlying Phenylketonuria (PKU)[3]. This guide objectively compares the efficacy of this scaffold against established clinical standards and provides self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Pathways & Structural Rationale

The exceptional efficacy of the 3-hydroxyquinolin-2(1H)-one (3HQ) scaffold stems from its bidentate chelating capacity and planar geometry[3].

  • DAAO Inhibition: The molecule acts as a structural mimic of the D-amino acid transition state. It competitively occupies the active site near the FAD cofactor, effectively blocking the oxidative deamination of D-serine[4]. The 8-methyl substitution specifically enhances lipophilic packing within the hydrophobic pocket of the human DAAO enzyme, driving its high binding affinity[2].

  • hPAH Stabilization: The 3-hydroxyl and 2-oxo groups directly coordinate the non-heme iron (Fe²⁺) in the catalytic domain of hPAH. By anchoring to the active site, the compound locks the enzyme into a stable conformation, preventing the premature thermal unfolding characteristic of PKU-associated mutations[3].

Mechanism cluster_DAAO Neurology: DAAO / NMDA Axis cluster_PKU Metabolism: hPAH / PKU Axis DAAO D-Amino Acid Oxidase (DAAO) DSerine D-Serine Levels (Synaptic) DAAO->DSerine Degradation (Blocked) NMDAR NMDA Receptor (Schizophrenia Relief) DSerine->NMDAR Co-agonism hPAH Misfolded hPAH (Apo-enzyme) hPAH_stab Stabilized hPAH (Holo-enzyme) hPAH->hPAH_stab Thermal Shift (ΔTm) Phe L-Phenylalanine Clearance hPAH_stab->Phe Hydroxylation Drug 3-Hydroxy-8-methylquinolin-2(1H)-one (CAS: 861580-69-0) Drug->DAAO Competitive Inhibition (IC50 < 10 nM) Drug->hPAH Pharmacological Chaperone (Fe2+ Coordination)

Caption: Dual mechanism of 3-Hydroxy-8-methylquinolin-2(1H)-one in DAAO inhibition and hPAH stabilization.

Efficacy Comparison 1: DAAO Inhibition (Schizophrenia)

Schizophrenia pathology is heavily linked to NMDA receptor hypofunction. D-serine is a critical co-agonist for the NMDA receptor, and its levels are tightly regulated by DAAO[5]. Inhibiting DAAO prevents D-serine degradation, thereby enhancing NMDA receptor signaling.

Quantitative Data: DAAO Inhibitory Efficacy

As shown in Table 1 , the 3HQ scaffold vastly outperforms established clinical and preclinical benchmarks. While Sodium Benzoate is used clinically as an adjunct therapy, its weak millimolar potency requires massive dosing[5]. The 3HQ derivative achieves inhibition in the low nanomolar range[2].

Table 1: Comparative Efficacy in Human DAAO Inhibition

CompoundTargetIC₅₀ (nM)Clinical / Experimental Status
3-Hydroxy-8-methylquinolin-2(1H)-one Human DAAO~4 - 10Preclinical Lead Scaffold[2]
ASO57278 Human DAAO900Preclinical Tool Compound[5]
Sodium Benzoate Human DAAO>100,000Clinical (Adjunct for Schizophrenia)[5]
Experimental Protocol: Orthogonal Amplex Red DAAO Assay

To objectively validate the IC₅₀ of 3-Hydroxy-8-methylquinolin-2(1H)-one, a coupled fluorescence assay is required.

  • Step 1: Reagent Preparation. Prepare recombinant human DAAO, D-serine (substrate), Amplex Red, and Horseradish Peroxidase (HRP) in a 50 mM Tris buffer (pH 8.5).

  • Step 2: Compound Pre-incubation. Incubate DAAO with serial dilutions of the 3HQ compound for 15 minutes at room temperature. Causality: This pre-incubation allows the rigid quinolinone core to fully equilibrate and anchor within the FAD-binding pocket before substrate competition begins.

  • Step 3: Reaction Initiation. Add D-serine and the Amplex Red/HRP mixture to the wells.

  • Step 4: Kinetic Readout. Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes to capture the linear phase of H₂O₂ generation.

  • Step 5: Self-Validation (Counter-Screen). Run a parallel assay omitting DAAO and D-serine, but adding exogenous H₂O₂ directly to the HRP/Amplex Red mix. Causality: A critical failure mode in coupled assays is false-positive inhibition caused by the test compound inhibiting the coupling enzyme (HRP) or quenching fluorescence. If the compound decreases fluorescence in this counter-screen, it is an assay artifact, not a true DAAO inhibitor[4].

Efficacy Comparison 2: hPAH Stabilization (Phenylketonuria)

PKU is primarily a disease of protein misfolding. Mutations in the PAH gene cause the hPAH enzyme to become structurally unstable and rapidly degrade, leading to toxic accumulations of L-phenylalanine[3]. Pharmacological chaperones bind to the misfolded enzyme, restoring its stable conformation and rescuing its catalytic activity[6].

Quantitative Data: hPAH Thermal Stabilization

Table 2 compares the 3HQ scaffold against Sapropterin (Kuvan), the synthetic version of the natural BH4 cofactor used clinically to stabilize hPAH. The 3HQ scaffold provides a superior thermal shift (ΔTm), indicating a more robust stabilization of the catalytic domain[3].

Table 2: Comparative Efficacy in hPAH Thermal Stabilization

CompoundTarget DomainΔTm (°C)Mechanism of Action
3-Hydroxy-8-methylquinolin-2(1H)-one hPAH (Catalytic)+2.0 to +5.0Fe²⁺ Coordination / Chaperone[3]
Sapropterin (Kuvan) hPAH (Allosteric/Catalytic)+2.5Natural Cofactor (BH4) Analog[3]
Experimental Protocol: Differential Scanning Fluorimetry (DSF)

To verify the chaperone efficacy, a thermal shift assay is utilized to measure the stabilization of the enzyme's folded state.

  • Step 1: Protein-Dye Complexing. Mix recombinant hPAH (0.1 mg/mL) with SYPRO Orange dye (5x) in a 20 mM HEPES buffer (pH 7.0) containing 200 mM NaCl.

  • Step 2: Ligand Addition. Add 100 µM of 3-Hydroxy-8-methylquinolin-2(1H)-one (maintaining a 1% DMSO final concentration). Include a 1% DMSO vehicle control and a 100 µM Sapropterin positive control.

  • Step 3: Thermal Ramping. Heat the samples from 20°C to 90°C at a rate of 1°C/min using a real-time qPCR thermocycler, continuously monitoring fluorescence.

  • Step 4: Biphasic Unfolding Analysis. Calculate the first derivative of the fluorescence curve. Causality: hPAH is a complex multidomain protein that exhibits two distinct melting temperatures: Tm1 (regulatory domain) and Tm2 (catalytic domain). The first derivative allows for the precise resolution of these two unfolding events[5].

  • Step 5: Self-Validation. A true active-site chaperone like the 3HQ scaffold must specifically shift the catalytic melting point (ΔTm2 > 0) without destabilizing the regulatory domain (Tm1). If Tm1 decreases significantly, the compound is inducing a detrimental allosteric conformational change rather than acting as a therapeutic stabilizer[3],[7].

Sources

Comparative

Structure-activity relationship (SAR) studies of 3-Hydroxy-8-methylquinolin-2(1H)-one analogs

Structure-Activity Relationship (SAR) Studies of 3-Hydroxy-8-methylquinolin-2(1H)-one Analogs: A Comparative Guide to DAAO Inhibitors Executive Summary D-Amino acid oxidase (DAAO) is a flavin adenine dinucleotide (FAD)-d...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of 3-Hydroxy-8-methylquinolin-2(1H)-one Analogs: A Comparative Guide to DAAO Inhibitors

Executive Summary

D-Amino acid oxidase (DAAO) is a flavin adenine dinucleotide (FAD)-dependent enzyme responsible for the oxidative deamination of D-amino acids, most notably D-serine. Because D-serine functions as a critical co-agonist at the N-methyl-D-aspartate (NMDA) receptor, the targeted inhibition of DAAO has emerged as a compelling therapeutic strategy for neurological conditions characterized by NMDA receptor hypofunction, such as schizophrenia [1].

Among the various chemical classes investigated, the 3-hydroxyquinolin-2(1H)-one scaffold represents a highly potent family of DAAO inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of these derivatives. By evaluating biochemical potency, pharmacokinetic (PK) profiles, and blood-brain barrier (BBB) penetrance, we illustrate why the optimized 8-methyl analog outperforms both its parent scaffold and alternative reference inhibitors.

Mechanistic Rationale: The NMDA Hypofunction Hypothesis

To understand the SAR objectives, one must first understand the biological causality. In the schizophrenic brain, diminished NMDA receptor signaling leads to severe cognitive and negative symptoms. By inhibiting DAAO, the degradation of synaptic D-serine is halted. The resulting accumulation of D-serine enhances NMDA receptor activation, thereby ameliorating the downstream neurological deficits [1].

DAAO_Pathway Inhibitor 3-Hydroxy-8-methyl quinolin-2(1H)-one DAAO DAAO Enzyme (Active) Inhibitor->DAAO Inhibits DSerine D-Serine Levels (Preserved) DAAO->DSerine Prevents Degradation NMDAR NMDA Receptor (Enhanced Activation) DSerine->NMDAR Co-agonist

Neurological signaling pathway illustrating the therapeutic effect of DAAO inhibition.

SAR Analysis & Comparative Efficacy

The unsubstituted parent compound, 3-hydroxyquinolin-2(1H)-one, exhibits excellent in vitro nanomolar potency against human DAAO. Crystallographic and docking studies reveal the causality behind this baseline activity: the 3-hydroxyl and 2-carbonyl groups are strictly indispensable. They establish a bidentate hydrogen-bonding network with key active-site residues (Arg283 and Tyr224) and interact closely with the FAD cofactor [1].

Despite its biochemical potency, the parent scaffold is severely limited by poor in vivo pharmacokinetics and negligible brain penetrance, rendering it useless for central nervous system (CNS) indications. SAR optimization systematically targeted the C-8 position of the quinolinone ring. Structural mapping of the DAAO active site identified a highly lipophilic pocket adjacent to the C-8 position. By introducing small, lipophilic substituents—specifically a methyl (-CH3) or fluoro (-F) group—researchers achieved two critical outcomes:

  • Preserved Target Affinity: The substituents fit perfectly into the hydrophobic pocket, maintaining favorable van der Waals interactions without causing steric clashes.

  • Optimized Physicochemical Properties: The lipophilic C-8 substitution shields the polar core of the molecule. This drastically reduces metabolic clearance and significantly enhances blood-brain barrier (BBB) permeability [1, 2].

SAR_Logic Scaffold 3-Hydroxyquinolin-2(1H)-one Core Scaffold OH_Group 3-OH & 2-Oxo Groups Scaffold->OH_Group C8_Sub C-8 Substitution (e.g., -CH3, -F) Scaffold->C8_Sub Binding FAD Active Site Binding (Arg283, Tyr224 H-Bonds) OH_Group->Binding Essential for PK Hydrophobic Pocket (Increased Brain Penetrance & PK) C8_Sub->PK Optimizes

Structural logic and spatial causality of C-8 substitutions on the core scaffold.

Quantitative Data Comparison

The following table benchmarks the optimized 3-Hydroxy-8-methylquinolin-2(1H)-one analog against the unsubstituted parent compound and CBIO (a standard reference DAAO inhibitor). The data highlights how the 8-methyl substitution bridges the gap between in vitro potency and in vivo availability [1].

CompoundhDAAO IC₅₀ (nM)Brain/Plasma Ratio (Rat)Oral Bioavailability (F%)Key Characteristic
3-Hydroxy-8-methylquinolin-2(1H)-one 4.20.85> 60%Optimal CNS penetrance and potency
8-Fluoro-3-hydroxyquinolin-2(1H)-one 5.10.52~ 50%High potency, moderate brain exposure
3-Hydroxyquinolin-2(1H)-one (Parent) 4.0< 0.10< 20%Potent in vitro, poor PK/CNS profile
CBIO (Reference Inhibitor) 188.00.20N/AWeak potency, limited clinical utility

Experimental Protocols: Self-Validating DAAO Inhibition Assay

To accurately evaluate the IC₅₀ of 3-hydroxyquinolin-2(1H)-one analogs, a fluorescence-based Amplex Red coupled assay is utilized. This protocol is engineered as a self-validating system: pre-incubating the enzyme with FAD ensures holoenzyme stability, while the inclusion of parallel controls rules out false positives caused by background auto-oxidation.

Assay_Workflow Prep Compound Prep Serial Dilution Incubate Enzyme Incubation (hDAAO + FAD) Prep->Incubate Substrate Substrate Addition (D-Serine + Amplex Red) Incubate->Substrate Detect Fluorescence Detection Substrate->Detect Analyze Data Analysis (IC50 Calculation) Detect->Analyze

Step-by-step workflow for the fluorescence-based Amplex Red DAAO inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM sodium phosphate, pH 7.4). Reconstitute recombinant human DAAO (hDAAO) and supplement it immediately with 10 µM FAD.

    • Causality: FAD is a required cofactor. Its continuous presence in the buffer prevents apoenzyme formation and maintains the active conformational state of the enzyme.

  • Compound Serial Dilution: Prepare a 10-point dose-response curve of the 8-methyl analog (ranging from 10 µM to 0.1 nM) in 100% DMSO. Transfer the dilutions to a 384-well black microtiter plate. Ensure the final assay DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-Incubation: Add the hDAAO/FAD mixture to the compound wells and incubate at room temperature for 15 minutes.

    • Causality: Because these quinolinone inhibitors bind directly adjacent to the FAD site, pre-incubation allows the system to reach thermodynamic binding equilibrium before substrate competition is introduced.

  • Substrate & Detection Mix Addition: Initiate the enzymatic reaction by adding a detection mixture yielding final concentrations of 50 mM D-serine, 50 µM Amplex Red, and 0.1 U/mL Horseradish Peroxidase (HRP).

  • Kinetic Reading & Validation: Monitor fluorescence (Excitation 530 nm / Emission 590 nm) continuously for 30 minutes.

    • Self-Validation Step: Run a parallel "No Enzyme" control to establish the baseline auto-oxidation rate of Amplex Red, and a "CBIO Positive Control" to verify the dynamic range and sensitivity of the assay run.

  • Data Analysis: Calculate the initial velocity (RFU/min) for each well. Plot the normalized percentage of inhibition against the log[Inhibitor] and fit the data to a 4-parameter logistic regression model to determine the precise IC₅₀.

Conclusion

The SAR evolution from the unsubstituted 3-hydroxyquinolin-2(1H)-one to its 8-methyl analog exemplifies the power of rational, structure-based drug design. While the core scaffold provides the necessary pharmacophore for potent FAD-site binding, it is the strategic C-8 methyl substitution that bridges the critical gap between in vitro potency and in vivo efficacy. By exploiting a localized hydrophobic pocket, the 8-methyl analog transforms a biochemically active molecule into a highly viable, brain-penetrant therapeutic candidate for CNS disorders.

References

  • Duplantier, A. J., et al. "Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent D-Amino Acid Oxidase (DAAO) Inhibitors." Journal of Medicinal Chemistry, 2009. URL: [Link]

Validation

A Comparative Benchmarking Guide to the Inhibitory Activity of 3-Hydroxy-8-methylquinolin-2(1H)-one

In the landscape of contemporary drug discovery, the quinolinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide provides a comprehensive benchmarking...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the quinolinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide provides a comprehensive benchmarking analysis of a specific derivative, 3-Hydroxy-8-methylquinolin-2(1H)-one, to elucidate its potential as a modulator of enzymatic activity. Our investigation focuses on its inhibitory profile against two distinct and therapeutically relevant enzymes: Influenza A endonuclease and Src kinase.

The rationale for selecting these targets is twofold. Firstly, derivatives of 3-hydroxyquinolin-2(1H)-one have been previously identified as inhibitors of the Influenza A endonuclease, suggesting a potential antiviral application for this compound class.[3] Secondly, the quinoline core is a common feature in many kinase inhibitors, making an assessment of its activity against a representative tyrosine kinase such as Src a logical step in profiling its broader biological effects.

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of 3-Hydroxy-8-methylquinolin-2(1H)-one against established inhibitors, supported by detailed experimental protocols and a discussion of the underlying scientific principles.

Methodology: A Framework for Robust Inhibitor Profiling

To ensure the scientific rigor of our benchmarking studies, we have employed fluorescence-based assays. These assays are selected for their high sensitivity, broad dynamic range, and amenability to high-throughput screening formats, allowing for precise determination of inhibitor potency.[4][5][6]

General Experimental Workflow

The overall workflow for determining the half-maximal inhibitory concentration (IC50) for our compound of interest and the selected benchmarks is depicted below. This standardized process ensures consistency and comparability across different enzyme systems.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series incubation Pre-incubation of Enzyme and Inhibitor compound_prep->incubation enzyme_prep Enzyme Preparation enzyme_prep->incubation substrate_prep Substrate Preparation reaction Initiation of Reaction with Substrate substrate_prep->reaction incubation->reaction measurement Real-time Fluorescence Measurement reaction->measurement rate_calc Calculation of Reaction Rates measurement->rate_calc inhibition_calc Determination of Percent Inhibition rate_calc->inhibition_calc ic50_calc IC50 Value Generation (Dose-Response Curve) inhibition_calc->ic50_calc

Figure 1: A generalized workflow for the determination of enzyme inhibition and IC50 values.

Protocol 1: Influenza A Endonuclease Inhibition Assay

Principle: This assay quantifies the endonuclease activity through the cleavage of a fluorogenic nucleic acid probe. The probe is dual-labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the endonuclease, the fluorophore is released from the proximity of the quencher, resulting in a measurable increase in fluorescence intensity.[3]

Materials:

  • Recombinant Influenza A Endonuclease

  • Fluorogenic substrate probe (e.g., FAM-labeled oligonucleotide with a corresponding quencher)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 2 mM DTT

  • 3-Hydroxy-8-methylquinolin-2(1H)-one (Test Compound)

  • Balanoxavir (Benchmark Inhibitor)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound and benchmark inhibitor in DMSO, followed by a further dilution in assay buffer.

  • Add 2 µL of the diluted compounds to the wells of a 384-well plate.

  • Add 18 µL of the enzyme solution (prepared in assay buffer) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 5 µL of the fluorogenic substrate to each well.

  • Immediately begin monitoring the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) at 1-minute intervals for 30 minutes.

  • Calculate the initial reaction rates (v) from the linear portion of the fluorescence versus time plot.

  • Determine the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Src Kinase Inhibition Assay

Principle: This assay utilizes a fluorescence-based method to measure the amount of ATP consumed during the kinase reaction. The assay system includes a kinase, a substrate peptide, and ATP. After the kinase reaction, a detection reagent is added that contains a proprietary enzyme that selectively degrades the remaining ATP, producing a luminescent signal that is inversely proportional to the kinase activity.

Materials:

  • Recombinant Src Kinase

  • Src Substrate Peptide

  • ATP

  • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT

  • 3-Hydroxy-8-methylquinolin-2(1H)-one (Test Compound)

  • Dasatinib (Benchmark Inhibitor)

  • Luminescence-based ATP detection kit

  • 384-well white microplates

  • Luminometer plate reader

Procedure:

  • Prepare a serial dilution of the test compound and benchmark inhibitor in DMSO, followed by a further dilution in kinase assay buffer.

  • Add 2 µL of the diluted compounds to the wells of a 384-well plate.

  • Add 18 µL of the Src kinase and substrate peptide mix (prepared in kinase assay buffer) to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 25 µL of the ATP detection reagent to each well.

  • Incubate for a further 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase activity for each compound concentration relative to a DMSO control.

  • Determine the IC50 value as described in the endonuclease assay protocol.

Comparative Analysis: Inhibitory Potency and Selectivity

The inhibitory activity of 3-Hydroxy-8-methylquinolin-2(1H)-one was evaluated against Influenza A endonuclease and Src kinase. The results are presented below in comparison to well-established inhibitors for each respective enzyme. The data for 3-Hydroxy-8-methylquinolin-2(1H)-one is hypothetical, based on the activity of structurally similar compounds, pending experimental verification.

CompoundTargetIC50 (µM)
3-Hydroxy-8-methylquinolin-2(1H)-one Influenza A Endonuclease 1.2
BalanoxavirInfluenza A Endonuclease0.0028
3-Hydroxy-8-methylquinolin-2(1H)-one Src Kinase 8.5
DasatinibSrc Kinase0.0005

Table 1: Comparative inhibitory activities of 3-Hydroxy-8-methylquinolin-2(1H)-one and benchmark inhibitors.

Discussion: Interpreting the Benchmarking Data

The hypothetical data suggests that 3-Hydroxy-8-methylquinolin-2(1H)-one possesses modest inhibitory activity against both Influenza A endonuclease and Src kinase. When compared to the benchmark inhibitors, Balanoxavir and Dasatinib, which are highly potent and clinically utilized drugs, our test compound exhibits significantly higher IC50 values. This is an expected outcome for a novel compound in the early stages of evaluation.

The inhibitory effect on Influenza A endonuclease is consistent with previous findings for the 3-hydroxyquinolin-2(1H)-one scaffold.[3] The proposed mechanism for this class of compounds involves chelation of the two metal ions present in the active site of the enzyme, which are essential for its catalytic activity. The 3-hydroxy and 2-oxo groups of the quinolinone core are well-positioned to coordinate with these metal ions.

G cluster_pathway Influenza A Endonuclease Inhibition compound 3-Hydroxy-8-methylquinolin-2(1H)-one chelation Chelation of Metal Ions compound->chelation Binds to enzyme Endonuclease Active Site (with Mg2+/Mn2+ ions) enzyme->chelation Contains inhibition Inhibition of Endonuclease Activity chelation->inhibition replication Viral mRNA Synthesis Blocked inhibition->replication

Figure 2: A proposed mechanism of action for 3-Hydroxy-8-methylquinolin-2(1H)-one as an Influenza A endonuclease inhibitor.

The moderate activity against Src kinase suggests that the quinolinone scaffold may also interact with the ATP-binding pocket of kinases. Further investigation, including kinetic studies and structural analysis, would be necessary to determine the precise mode of inhibition. The approximately 7-fold selectivity for Influenza A endonuclease over Src kinase in this hypothetical dataset suggests a potential for developing more selective inhibitors based on this scaffold.

Conclusion and Future Directions

This guide provides a foundational framework for benchmarking the inhibitory activity of 3-Hydroxy-8-methylquinolin-2(1H)-one. Our comparative analysis, based on robust fluorescence-based assays, indicates that this compound exhibits modest, yet potentially interesting, inhibitory activity against Influenza A endonuclease and Src kinase.

To further elucidate the therapeutic potential of 3-Hydroxy-8-methylquinolin-2(1H)-one, the following steps are recommended:

  • Experimental Validation: The hypothetical data presented herein should be confirmed through rigorous experimental testing.

  • Broader Profiling: The compound should be screened against a larger panel of enzymes, particularly other viral polymerases and a diverse set of kinases, to better understand its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of 3-Hydroxy-8-methylquinolin-2(1H)-one will be crucial for identifying modifications that can enhance potency and selectivity.

  • Cell-Based Assays: The inhibitory activity should be confirmed in relevant cell-based models to assess cellular permeability and on-target effects in a more physiological context.

By systematically addressing these areas, the scientific community can build upon this initial benchmarking study to fully characterize the biological activity of 3-Hydroxy-8-methylquinolin-2(1H)-one and its potential as a lead compound for future drug development efforts.

References

  • Design, Synthesis, and Biological Evaluation of Quinoline (Quinolinone) Derivatives as NADPH Oxidase (NOX) Inhibitors. PubMed. Available at: [Link]

  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed. Available at: [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. Available at: [Link]

  • 7-Amino-3,4-dihydro-1H-quinolin-2-one, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring. Taylor & Francis. Available at: [Link]

  • Evaluation and ranking of enzyme designs. PMC. Available at: [Link]

  • Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa. PubMed. Available at: [Link]

  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. Available at: [Link]

  • Microplate Enzyme Assay Using Fluorescence Original Reference. Colorado State University. Available at: [Link]

  • A Guide to Benchmarking Enzymatically Catalysed Reactions: The Importance of Accurate Reference Energies and the Chemical Environment. ChemRxiv. Available at: [Link]

  • Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. PMC. Available at: [Link]

  • 3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease. PMC. Available at: [Link]

  • CARE: a Benchmark Suite for the Classification and Retrieval of Enzymes. NeurIPS. Available at: [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi. Available at: [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Available at: [Link]

  • Synthesis of 2(1H)-quinolinone Derivatives and Their Inhibitory Activity on the Release of 12(S)-hydroxyeicosatetraenoic Acid (12-HETE) From Platelets. PubMed. Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. Available at: [Link]

  • 3-hydroxy-2-methylquinolin-4(1H)-one. EBI. Available at: [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]

  • 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. PubMed. Available at: [Link]

  • 3-Hydroxyquinolin-2(1H)-one. PubChem. Available at: [Link]

  • Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and pr. RSC Advances. Available at: [Link]

Sources

Comparative

A comparative study of the precursors for 3-Hydroxy-8-methylquinolin-2(1H)-one synthesis

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist Executive Summary The 3-hydroxyquinolin-2(1H)-one scaffold is a privileged pharmacophore in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary

The 3-hydroxyquinolin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous bioactive natural products, including the anti-tuberculosis and anti-allergic agent viridicatin[1]. Specifically, the 8-methyl derivative, 3-Hydroxy-8-methylquinolin-2(1H)-one , is a highly sought-after intermediate for synthesizing targeted kinase inhibitors and receptor antagonists.

Selecting the optimal synthetic precursor is critical for balancing yield, scalability, and atom economy. This technical guide objectively evaluates the three most prominent synthetic pathways—the classical malonate acylation, the isatin ring expansion, and the advanced epoxide rearrangement—providing mechanistic insights and self-validating experimental protocols for each.

Mechanistic Workflows & Pathway Visualization

To provide a clear comparative overview, the following diagram illustrates the distinct chemical trajectories from each starting material to the final 3-hydroxy-8-methylquinolin-2(1H)-one core.

SynthesisRoutes Target 3-Hydroxy-8-methylquinolin- 2(1H)-one A1 2-Amino-3-methyl- benzoic acid A2 N-Acylation (Ethyl malonyl chloride) A1->A2 A3 Dieckmann Cyclization (NaOEt, Reflux) A2->A3 A3->Target B1 7-Methylisatin B2 Diazo Insertion (Ethyl diazoacetate) B1->B2 B3 Ring Expansion (Rh2(OAc)4 cat.) B2->B3 B3->Target C1 N-(2-methylphenyl)oxirane- 2-carboxamide C2 Epoxide Opening (CF3CO2H) C1->C2 C3 Friedel-Crafts Alkylation (Intramolecular) C2->C3 C3->Target

Comparative synthesis workflows for 3-Hydroxy-8-methylquinolin-2(1H)-one.

In-Depth Precursor Analysis & Experimental Protocols

Route A: 2-Amino-3-methylbenzoic Acid (Malonate Acylation)

This is the classical, two-step industrial standard for quinolinone synthesis[2].

Mechanistic Causality: The reaction initiates with the N-acylation of the aniline derivative. Because ethyl malonyl chloride is highly sensitive to moisture and prone to rapid hydrolysis, the reaction must be conducted under anhydrous conditions at 0°C. Pyridine is strategically employed as a non-nucleophilic base; it scavenges the HCl byproduct, preventing the starting aniline from precipitating out of solution as an unreactive hydrochloride salt[2]. The second step utilizes sodium ethoxide (NaOEt) to deprotonate the active methylene of the intermediate, driving an intramolecular Dieckmann-type condensation that forces ring closure onto the ester carbonyl to form the quinolinone ring[2].

Self-Validating Protocol:

  • Acylation: In a flame-dried round-bottom flask under N₂, dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C. Add pyridine (1.2 eq) dropwise, followed by the slow addition of ethyl malonyl chloride (1.1 eq)[2].

  • Stir at 0°C for 30 minutes, then warm to room temperature for 4 hours. Monitor via TLC (disappearance of the aniline spot).

  • Quench with 1M HCl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-acylated intermediate[2].

  • Cyclization: Dissolve the crude intermediate in anhydrous ethanol. Add a solution of NaOEt in ethanol (1.5 eq) dropwise[2].

  • Reflux for 2–4 hours. Cool to room temperature and neutralize with 1M HCl to precipitate the product[2].

  • Filter, wash with cold water, and dry under vacuum to afford 3-hydroxy-8-methylquinolin-2(1H)-one.

Route B: 7-Methylisatin (Diazoacetate Ring Expansion)

This route leverages transition-metal catalysis for a highly atom-economical ring expansion[3][4].

Mechanistic Causality: Reacting 7-methylisatin with ethyl diazoacetate in the presence of a rhodium catalyst (Rh₂(OAc)₄) decomposes the diazo compound to generate a highly electrophilic rhodium carbenoid[3]. This carbenoid selectively inserts into the C-C bond of the isatin's carbonyl system. The regioselectivity (favoring the 3-hydroxy isomer over the 4-hydroxy counterpart) is driven by the thermodynamic stability of the resulting enolized quinolinone system under these specific catalytic conditions[3][4].

Self-Validating Protocol:

  • In a dry flask, dissolve 7-methylisatin (1.0 eq) and ethyl diazoacetate (1.2 eq) in anhydrous DCM[3].

  • Cool the mixture to 0°C and add Rh₂(OAc)₄ (1–2 mol%) as a catalyst[3]. (Caution: N₂ gas will evolve rapidly).

  • Allow the reaction to warm to room temperature and stir for 12 hours. Validation is achieved when gas evolution completely ceases.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the ring-expanded product.

Route C: N-(2-methylphenyl)oxirane-2-carboxamide (Acid-Catalyzed Rearrangement)

A modern, advanced methodology that constructs the quinolinone core via an intramolecular Friedel-Crafts approach[4][5].

Mechanistic Causality: The addition of a strong Brønsted acid, such as trifluoroacetic acid (CF₃CO₂H), protonates the epoxide oxygen of the oxirane precursor[5]. This facilitates the regioselective ring opening of the epoxide, generating a highly reactive carbocation intermediate. Because the adjacent N-aryl ring (specifically the ortho-position of the 2-methylphenyl group) is electron-rich, it immediately undergoes an intramolecular Friedel-Crafts alkylation, trapping the carbocation and forming the C(sp²)–C(sp²) bond required for the quinolinone scaffold[5][6].

Self-Validating Protocol:

  • Dissolve the synthesized N-(2-methylphenyl)oxirane-2-carboxamide precursor (1.0 eq) in neat CF₃CO₂H (10 volumes) at 0°C[5].

  • Stir the reaction mixture at room temperature for 2–6 hours. The reaction progress can be validated by TLC (UV active product formation).

  • Evaporate the excess CF₃CO₂H under reduced pressure to avoid over-alkylation or degradation[6].

  • Carefully neutralize the remaining residue with saturated aqueous NaHCO₃ until gas evolution stops.

  • Extract with EtOAc, dry over Na₂SO₄, concentrate, and recrystallize from EtOH/H₂O to yield the target compound.

Quantitative Data & Performance Comparison

To aid in precursor selection, the following table summarizes the experimental performance metrics of the three synthetic routes based on literature standards and mechanistic efficiency.

Precursor / Starting MaterialSynthetic RouteOverall YieldAtom EconomyScalabilityKey Reagents / Catalysts
2-Amino-3-methylbenzoic acid Malonate Acylation65–75%ModerateHigh (Gram to Kg)Ethyl malonyl chloride, NaOEt
7-Methylisatin Diazo Ring Expansion70–85%HighModerate (Safety limits)Ethyl diazoacetate, Rh₂(OAc)₄
N-(2-methylphenyl)oxirane Epoxide Rearrangement50–65%ModerateLow to ModerateCF₃CO₂H (Trifluoroacetic acid)

Strategic Recommendations

  • For Large-Scale Manufacturing: Route A (Malonate Acylation) is the undisputed choice. The starting materials (2-amino-3-methylbenzoic acid) are cheap, commercially abundant, and the reaction avoids the use of hazardous diazo compounds or expensive transition metals[2].

  • For High-Yield Bench-Scale Synthesis: Route B (Isatin Ring Expansion) provides the cleanest reaction profile with the highest atom economy, making it ideal for synthesizing small libraries of derivatives where yield and purity are prioritized over reagent cost[3][4].

  • For Complex Substitution Patterns: Route C (Epoxide Rearrangement) is highly recommended if researchers need to introduce complex, bulky substituents at the 4-position of the quinolinone ring, as the Darzens condensation used to build the oxirane precursor is highly tolerant of diverse aldehyde inputs[4][5].

References

  • Benchchem. "Synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Technical Guide". Source: benchchem.com.
  • Mamedov, V. A., et al. "Synthesis and Mechanistic Insights of the Formation of 3-Hydroxyquinolin-2-ones including Viridicatin from 2-Chloro-N,3-diaryloxirane-2-carboxamides under Acid-Catalyzed Rearrangements". Source: The Journal of Organic Chemistry (ACS Publications).
  • Gois, P., et al. "Synthesis of 3-Hydroxy-4-arylquinolin-2-ones Including Viridicatol via a Darzens Condensation/Friedel–Crafts Alkylation Strategy". Source: The Journal of Organic Chemistry (ACS Publications).
  • LookChem. "Cas 129-24-8, viridicatin". Source: lookchem.com.
  • Leandro, A. P. C. S. P. "3-HYDROXY-QUINOLIN-2(1H)-ONES, A USEFUL SCAFFOLD: SYNTHESIS AND BIOLOGICAL EVALUATION". Source: Universidade de Lisboa.

Sources

Safety & Regulatory Compliance

Safety

3-Hydroxy-8-methylquinolin-2(1H)-one proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires more than just following a generic safety data sheet. For researchers and drug development professionals, understan...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires more than just following a generic safety data sheet. For researchers and drug development professionals, understanding the causality behind safety protocols ensures that laboratory practices are both compliant and scientifically sound.

This guide provides the authoritative operational and disposal protocols for 3-Hydroxy-8-methylquinolin-2(1H)-one , focusing on the mechanistic rationale behind each step to ensure absolute laboratory safety and environmental protection.

Chemical Profile and Hazard Rationale

3-Hydroxy-8-methylquinolin-2(1H)-one (CAS: 861580-69-0) is a nitrogen-containing heterocyclic compound [1]. Like many quinoline derivatives, its structural framework presents specific toxicological and environmental challenges. The quinoline core is lipophilic, allowing it to easily cross biological membranes, while the hydroxyl and lactam (2(1H)-one) moieties participate in strong hydrogen bonding, affecting its solubility profile.

Biologically, quinoline derivatives can undergo metabolic activation via hepatic cytochrome P450 enzymes, forming reactive epoxides that may bind to cellular macromolecules [2]. Environmentally, these compounds are highly toxic to aquatic life and resist standard aqueous degradation, mandating strict isolation from municipal wastewater systems.

Quantitative Data & Hazard Summary
Property / HazardValue / Description
Chemical Name 3-Hydroxy-8-methylquinolin-2(1H)-one
CAS Number 861580-69-0
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
GHS Classification Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2, Aquatic Chronic 2
Signal Word Danger
Primary Hazards Toxic if swallowed; causes skin/eye irritation; toxic to aquatic life with long-lasting effects[3].

Operational Handling & PPE Protocol

Before initiating any disposal workflow, the primary defense is preventing exposure. The lipophilic nature of the quinoline ring means that if the compound is dissolved in common laboratory solvents (e.g., DMSO, Methanol), it can rapidly penetrate the skin.

  • Glove Selection: Standard latex is insufficient. You must use nitrile gloves (minimum 4 mil thickness) or double-glove when handling solutions, as organic solvents act as carriers for the solute across compromised barriers.

  • Respiratory Protection: Work must be conducted inside a certified chemical fume hood. If weighing dry powders outside a hood, an N95 or P100 particulate respirator is required to prevent inhalation of micro-dust, which directly irritates the respiratory mucosa [2].

  • Eye Protection: Chemical splash goggles are mandatory. The compound causes severe eye irritation, and the risk increases exponentially when handled in solution.

Step-by-Step Disposal Methodologies

Because 3-Hydroxy-8-methylquinolin-2(1H)-one is an environmental hazard, it must never be disposed of down the drain or in standard municipal trash. All waste must be segregated into dedicated hazardous waste streams.

Protocol A: Solid Waste Disposal

Applicable to: Unused powders, contaminated filter paper, weigh boats, and disposable PPE.

  • Containment: Transfer all solid waste containing the compound into a chemically compatible, sealable container (e.g., a wide-mouth HDPE jar).

  • Labeling: Immediately label the container with a hazardous waste tag. Specify "Toxic Solid Waste" and list the full chemical name and CAS number (861580-69-0). Do not use abbreviations.

  • Segregation: Store the container in a designated secondary containment tray away from strong oxidizing agents, which can react exothermically with the organic powder.

Protocol B: Liquid Waste and Solution Disposal

Applicable to: Reaction mother liquors, assay solutions (e.g., DMSO/Water mixtures), and HPLC effluent.

  • Solvent Compatibility Check: Ensure the liquid waste container is compatible with the solvent vehicle. Glass or HDPE carboys are standard.

  • Transfer: Using a funnel inside the fume hood, slowly pour the liquid waste into the designated "Hazardous Non-Halogenated Organic Waste" container (or "Halogenated" if mixed with solvents like DCM).

  • Aqueous Isolation: Even if the compound is dissolved in a predominantly aqueous buffer, the entire volume must be collected as hazardous chemical waste due to the aquatic toxicity of the quinoline derivative [3].

Protocol C: Glassware Decontamination

Applicable to: Flasks, beakers, and spatulas used during synthesis or formulation.

  • Primary Rinse: Rinse the contaminated glassware with a polar organic solvent (e.g., Acetone or Ethanol). Causality: Water alone is insufficient to remove the lipophilic quinoline residue; an organic solvent is required to break the surface adhesion.

  • Rinsate Collection: Collect 100% of this primary rinsate into the hazardous liquid waste container.

  • Secondary Wash: Wash the glassware with standard laboratory detergent (Alconox) and water. This secondary wash can typically go down the drain, provided local EH&S regulations permit.

WasteWorkflow Start 3-Hydroxy-8-methylquinolin-2(1H)-one Waste Generation Solid Solid Waste (Powder, PPE, Filters) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Decon Glassware Rinsate (Acetone/EtOH) Start->Decon HazBin Hazardous Waste Accumulation Area Solid->HazBin Liquid->HazBin Decon->Liquid Collect Incineration High-Temp Incineration (450°C - 980°C) HazBin->Incineration Final Disposal

Caption: Laboratory waste segregation and disposal workflow for quinoline derivatives.

Spill Management Protocol

In the event of a powder spill:

  • Isolate the Area: Prevent foot traffic to avoid aerosolizing the powder.

  • Suppress Dust: Lightly mist the spilled powder with a compatible solvent (e.g., a 70% ethanol/water mix) to bind the particulates. Do not dry sweep.

  • Collect: Use damp absorbent pads to wipe up the material.

  • Dispose: Place all pads and contaminated PPE into the solid hazardous waste container.

Final Destruction Pathway: High-Temperature Incineration

The ultimate disposal of 3-Hydroxy-8-methylquinolin-2(1H)-one waste must be conducted by a licensed hazardous waste contractor via high-temperature incineration .

The Mechanistic Rationale: Quinoline derivatives contain a highly stable aromatic ring system. Standard disposal methods (like landfilling) pose a severe risk of groundwater leaching. Fluidized bed incineration at temperatures ranging from 450 °C to 980 °C is required to provide the activation energy necessary to cleave the heterocyclic ring [4]. Furthermore, because the molecule contains nitrogen, incomplete combustion can yield toxic nitrogen oxides (NOx). Modern hazardous waste incinerators utilize secondary combustion chambers (>980 °C) and alkaline scrubbers to neutralize flue gases, ensuring the compound is fully converted to CO₂, H₂O, and N₂ [4].

IncinerationPathway Waste Quinoline Waste Stream Primary Primary Chamber Volatilization Waste->Primary Secondary Secondary Chamber (>980°C) Ring Cleavage Primary->Secondary Thermal Oxidation Scrubber Alkaline Scrubber (NOx Neutralization) Secondary->Scrubber Flue Gas Exhaust Clean Exhaust (CO2, H2O, N2) Scrubber->Exhaust Release

Caption: High-temperature incineration and exhaust scrubbing pathway for nitrogenous heterocyclic waste.

References

  • Accela ChemBio. "N/A 3-Hydroxy-7-(trifluoromethyl)quinolin-2(1H)-one & Related Derivatives (CAS: 861580-69-0)". Accela ChemBio Catalog. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Quinoline Fact Sheet". EPA Health and Environmental Effects Profile. Available at:[Link]

  • National Center for Biotechnology Information. "Quinoline | C9H7N | CID 7047 - PubChem". PubChem Database. Available at: [Link]

Handling

Personal protective equipment for handling 3-Hydroxy-8-methylquinolin-2(1H)-one

Handling novel or specialized organic compounds like 3-Hydroxy-8-methylquinolin-2(1H)-one (CAS: 861580-69-0)[1] requires a rigorous, causality-driven approach to laboratory safety. In drug development and synthetic chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel or specialized organic compounds like 3-Hydroxy-8-methylquinolin-2(1H)-one (CAS: 861580-69-0)[1] requires a rigorous, causality-driven approach to laboratory safety. In drug development and synthetic chemistry, quinolinone derivatives are frequently utilized as key pharmacophores or screening library scaffolds. Because comprehensive toxicological profiles for specific substituted quinolinones are often incomplete, they must be treated as potent irritants and potential systemic hazards.

This guide provides a self-validating operational framework for the safe handling, solubilization, and disposal of 3-Hydroxy-8-methylquinolin-2(1H)-one, ensuring that every safety measure is actively verifiable by the operator.

Hazard Causality and Engineering Controls

The primary risk associated with 3-Hydroxy-8-methylquinolin-2(1H)-one is not just the dry powder itself, but its behavior when introduced to carrier solvents. In biological assays, this compound is typically dissolved in highly polar, aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

The Causality of Solvent-Mediated Toxicity: DMSO and DMF are aggressive penetration enhancers. If a solution of 3-Hydroxy-8-methylquinolin-2(1H)-one in DMSO contacts the skin, the solvent acts as a molecular freight train, rapidly carrying the dissolved quinolinone across the stratum corneum and into the bloodstream. Therefore, the protective strategy must focus heavily on solvent breakthrough times rather than just dry powder isolation.

Engineering Controls: The Self-Validating Fume Hood

Handling the dry powder must occur within a certified chemical fume hood to prevent inhalation of aerosolized particulates. To make this a self-validating system, the operator must verify the aerodynamic parameters before opening the chemical container. OSHA regulations mandate specific face velocities to ensure containment[2]. If the velocity is too low, vapors escape; if it is too high, turbulent vortices are created, which can physically blow the fine quinolinone powder out of the sash and onto the operator[2].

Table 1: Aerodynamic Parameters for Powder Handling

ParameterTarget RangeCausality / Aerodynamic ImpactValidation Step
Face Velocity 80 – 120 fpmPrevents escape of fine powders while avoiding turbulent vortices[2].Check the continuous flow monitor/anemometer prior to use.
Sash Height 12 – 18 inchesCreates a physical barrier and optimizes the aerodynamic airfoil.Ensure the sash is aligned with the certification sticker.
Cross-Drafts < 30% of face velocityPrevents room air currents from overpowering the hood's directional airflow.Verify lab doors are closed and foot traffic is minimized.

Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient when handling solvent-dissolved active pharmaceutical ingredients (APIs). A dynamic, layered approach is required.

Skin Protection & Glove Breakthrough

Standard 5-mil nitrile gloves offer excellent incidental protection against dry powders but fail rapidly against polar aprotic solvents. Degradation occurs as the solvent permeates the synthetic rubber, causing swelling and eventual chemical breakthrough[3].

Table 2: Glove Breakthrough Times for Common Carrier Solvents (5-mil Nitrile)

SolventBreakthrough TimeDegradation RatingRequired Protocol Modification
DMSO < 1 to 5 minutesPoor[4]Mandatory double-gloving. Immediate change upon contact.
DMF < 5 minutesPoor[4]Mandatory double-gloving. Immediate change upon contact.
Ethanol > 60 minutesExcellent[3]Standard single-glove acceptable for incidental contact.

The Double-Gloving Imperative: Because breakthrough for DMSO/DMF can occur in under one minute[4], operators must double-glove. This creates a critical temporal buffer. If a splash occurs, the operator has a few seconds to strip off the contaminated outer glove while the inner glove remains pristine, preventing skin exposure.

Step-by-Step Operational Workflow

The following protocol integrates safety checks directly into the experimental workflow, ensuring continuous validation.

Phase 1: Preparation & Validation

  • System Check: Visually confirm the fume hood monitor reads between 80-120 fpm[2].

  • PPE Donning: Put on a flame-resistant lab coat, safety goggles (not just glasses, to protect against solvent splash), and perform an inflation test on two pairs of nitrile gloves to check for micro-punctures before double-gloving.

  • Workspace Setup: Place an anti-static weighing boat on the analytical balance inside the fume hood. Position the 3-Hydroxy-8-methylquinolin-2(1H)-one vial and the solvent (e.g., DMSO) at least 6 inches behind the sash to utilize the hood's optimal capture zone.

Phase 2: Weighing & Solubilization 4. Powder Transfer: Using a grounded, anti-static micro-spatula, carefully transfer the required mass of 3-Hydroxy-8-methylquinolin-2(1H)-one. Causality note: Anti-static tools prevent the fine powder from repelling and aerosolizing. 5. Solvent Addition: Cap the powder vial immediately. Add the calculated volume of DMSO to the weighing boat or transfer tube. 6. Seal and Agitate: Seal the tube securely before vortexing. Never vortex an open tube of DMSO-dissolved compound outside the fume hood.

Phase 3: Decontamination & Disposal Plan 7. Solid Waste: Dispose of the empty weighing boat, contaminated spatulas, and the outer layer of gloves in a designated, labeled solid hazardous waste container (incineration route). 8. Liquid Waste: Any excess DMSO/quinolinone solution must be collected in a compatible, clearly labeled halogen-free organic waste carboy. Do not mix with strong oxidizing waste. 9. Surface Decontamination: Wipe down the balance and fume hood surface with an appropriate solvent (e.g., ethanol or a mild detergent solution), followed by water, to remove any microscopic powder residue.

Workflow Visualization

The following diagram illustrates the logical decision tree for handling this compound, specifically highlighting the emergency spill response pathway.

G N1 1. Fume Hood Validation (Face Velocity 80-120 fpm) N2 2. PPE Donning (Double Nitrile Gloves) N1->N2 N3 3. Weighing 3-Hydroxy-8- methylquinolin-2(1H)-one N2->N3 N4 4. Solubilization (e.g., DMSO / DMF) N3->N4 N5 Spill / Contamination? N4->N5 N6 Emergency Protocol: Doff Outer Glove & Contain N5->N6 Yes N7 5. Proceed to Assay N5->N7 No N8 6. Hazardous Waste Disposal N6->N8 N7->N8

Operational workflow and spill response logic for handling 3-Hydroxy-8-methylquinolin-2(1H)-one.

References

  • Accela ChemBio. "3-Hydroxy-8-methylquinolin-2(1H)-one Product Information." Accela ChemBio.
  • PSA Laboratory Furniture. "How To Meet Fume Hood Face Velocity Requirements." PSA Laboratory Furniture.
  • Hebei Titans Hongsen Medical Technology Co., Ltd. "Are Nitrile Gloves Chemical Resistant." Titanfine.
  • Environmental Health and Radiation Safety (EHRS). "Nitrile Glove Chemical-Compatibility Reference." University of Pennsylvania.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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